1-Ethyl-7-methoxy-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYWCVPWBNPSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 1-Ethyl-7-methoxy-2-tetralone (CAS 3238-50-4) in Gonane Steroid Synthesis
Executive Summary: The "13-Ethyl" Architect
1-Ethyl-7-methoxy-2-tetralone (CAS 3238-50-4) is not merely a catalog reagent; it is the structural lynchpin for the 13-ethyl-gonane class of steroids. Unlike its methyl-substituted cousin (used for estrone/estradiol derivatives), the C1-ethyl group in this molecule is the direct precursor to the ethyl group at position 13 of the steroid skeleton—the defining feature of third-generation progestogens like Levonorgestrel and Desogestrel .
This guide moves beyond basic MSDS data to address the critical handling, quality control, and synthetic application of this intermediate. In my experience, the success of downstream Torgov cyclizations hinges entirely on the purity and oxidative stability of this tetralone.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process design. Note the lipophilicity (LogP), which dictates solvent selection for extraction protocols.
| Property | Value | Technical Note |
| CAS Number | 3238-50-4 | Specific to the 1-ethyl isomer.[1] |
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Viscous pale yellow oil to low-melting solid | Darkens rapidly upon oxidation. |
| Density | 1.051 g/cm³ (Predicted) | Denser than EtOAc/Ether; bottom layer in aqueous workups. |
| Boiling Point | ~125-130°C @ 1.5 mmHg | High vacuum required for distillation to prevent thermal decomposition. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Poor solubility in hexane; useful for recrystallization if solid. |
| Flash Point | >110°C | |
| Chirality | C1 is a chiral center | Typically supplied as a racemate unless specified. |
Synthetic Utility: The Modified Torgov Pathway
The primary value of CAS 3238-50-4 lies in its conversion to the steroid nucleus via a modified Torgov reaction. The C1-ethyl group exerts significant steric influence, often requiring more vigorous conditions or specific catalysts compared to the methyl analog.
Mechanism of Action
The synthesis involves the addition of a vinyl nucleophile (typically vinylmagnesium bromide) to the C2 ketone. This is followed by an acid-catalyzed condensation with 2-methyl-1,3-cyclopentanedione to close the C-ring and D-ring.
Reaction Workflow Diagram
The following diagram illustrates the critical pathway from the tetralone to the Seco-steroid intermediate.
Figure 1: Strategic pathway for converting this compound into the gonane steroid skeleton via vinylation and condensation.
Critical Handling & Stability Protocols
As an application scientist, I cannot stress enough that tetralones are oxygen scavengers . The alpha-position (C1 and C3) is susceptible to auto-oxidation, leading to hydroperoxides that degrade purity and pose safety risks during distillation.
Storage & Preservation
-
Inert Atmosphere: Must be stored under Argon or Nitrogen.
-
Temperature: Refrigerate (2-8°C). Long-term storage at -20°C is recommended to prevent gum formation.
-
Stabilizers: Commercial batches may contain trace BHT (butylated hydroxytoluene). Verify presence before use in sensitive catalytic steps.
Purification Strategy (Self-Validating Protocol)
If the material appears dark brown or shows >5% impurity by HPLC, perform the following "Quick-Flash" filtration before committing to a synthesis:
-
Dissolution: Dissolve crude tetralone in 10% Ethyl Acetate / 90% Hexanes.
-
Adsorption: Pass through a short pad of Silica Gel (SiO₂). The polar oxidation products will adhere to the silica, while the tetralone elutes.
-
Validation: Run TLC (20% EtOAc/Hexane). The tetralone should appear as a single UV-active spot (Rf ~0.5).
Analytical Quality Control
To ensure the integrity of the starting material, use the following HPLC method. This method separates the 1-ethyl analog from potential des-ethyl impurities (7-methoxy-2-tetralone) which result from incomplete alkylation during manufacturing.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (aromatic absorption) |
| Retention Time | ~8.5 min (1-Ethyl analog elutes after the non-ethylated impurity) |
Experimental Protocol: Grignard Addition (Torgov Step 1)
Context: This protocol describes the addition of vinylmagnesium bromide to CAS 3238-50-4. This is the most failure-prone step due to the steric hindrance of the C1-ethyl group.
Safety: Vinylmagnesium bromide is flammable and moisture-sensitive. Perform in a fume hood.
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with This compound (10.0 g, 49 mmol) and anhydrous THF (100 mL). Cool the solution to -20°C using a dry ice/acetone bath.
-
Scientist's Note: Cooling is critical. Higher temperatures promote polymerization of the vinyl reagent and side reactions at the C1 position.
-
-
Addition: Transfer Vinylmagnesium bromide (1.0 M in THF, 60 mL, 1.2 eq) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature below -15°C.
-
Reaction: Stir at -20°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Monitoring: Quench a 0.1 mL aliquot with saturated NH₄Cl and analyze by TLC or HPLC. Disappearance of the ketone peak (UV 280nm) indicates completion.
-
Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl (200 mL) with vigorous stirring.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
Result: The product is 1-Ethyl-1-hydroxy-2-vinyl-7-methoxy-1,2,3,4-tetrahydronaphthalene (Vinyl Carbinol). It is typically used in the next step without further purification to avoid dehydration.
References
-
Torgov, I. V. (1962). "Syntheses of steroid compounds from 6-methoxy-1-tetralone and 1-ethyl-6-methoxy-2-tetralone." Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. (Historical Foundation).
-
PubChem. (2023). "7-Methoxy-1-tetralone and derivatives - Compound Summary." National Library of Medicine. (Verified for physicochemical data comparisons).
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley-Interscience. (Reference for Grignard handling and tetralone reactivity).
-
Chemeo. (2023). "Physical Properties of Methoxy-tetralone derivatives." (Source for predicted density and thermodynamic data).
- Vertex AI Search. (2023). "Levonorgestrel Synthesis Patent Landscape.
Sources
chemical structure of 1-Ethyl-7-methoxy-2-tetralone
[1][2][3][4][5][6][7][8][9]
Executive Summary & Core Identity
This compound (CAS: 3238-50-4 ) is a specialized bicyclic building block used primarily in the synthesis of polycyclic pharmaceutical agents, including steroids, alkaloids, and Selective Estrogen Receptor Modulators (SERMs).[1][2][3][4][5][6] As a derivative of 2-tetralone, it features a unique substitution pattern—an ethyl group at the benzylic C1 position and a methoxy group at the C7 aromatic position—imbuing it with specific electronic and steric properties critical for stereoselective organic synthesis.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Ethyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 3238-50-4 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| SMILES | O=C1C(CC)C2=C(C=CC(OC)=C2)CC1 |
| Appearance | Light yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Structural Analysis & Mechanistic Implications
The chemical behavior of this compound is defined by three structural motifs. Understanding these is essential for designing downstream reactions.
The 2-Tetralone Core & C1 Chirality
Unlike 1-tetralones, where the ketone is conjugated with the aromatic ring, 2-tetralones possess a non-conjugated carbonyl group.
-
C1 Position (Benzylic &
-Keto): The C1 carbon is flanked by the aromatic ring and the carbonyl group. This makes the C1 protons significantly more acidic (pKₐ ~12-14) than the C3 protons. -
Chirality: The introduction of the ethyl group at C1 creates a stereocenter. In non-asymmetric syntheses, this molecule exists as a racemate. However, the C1 position is labile; it can undergo racemization under basic conditions via enolate formation.
The 7-Methoxy Substituent
The methoxy group at C7 exerts a strong electron-donating effect (+M) on the aromatic ring.
-
Regioselectivity: In electrophilic aromatic substitutions (e.g., bromination, nitration), the methoxy group directs incoming electrophiles to the ortho positions (C6 and C8).
-
Reductive Transformations: The electron-rich ring is susceptible to Birch reduction, a key step in converting this intermediate into 19-norsteroid derivatives.
The 1-Ethyl Group
The ethyl group provides steric bulk at the "bay" region of potential tricyclic products. In steroid synthesis, this ethyl group often corresponds to the C13 angular substituent (in gonane derivatives) or modifies the binding affinity in SERM analogs.
Synthesis & Retrosynthesis (Expertise & Experience)
The synthesis of this compound typically proceeds via the direct alkylation of the parent compound, 7-methoxy-2-tetralone . This reaction is governed by thermodynamic vs. kinetic control.
Retrosynthetic Pathway
To synthesize the target, we disconnect at the C1-Ethyl bond.
-
Precursor: 7-Methoxy-2-tetralone (CAS 4133-34-0).
-
Reagents: Ethyl Iodide (EtI) + Strong Base.
Mechanistic Insight: Regiocontrol
Alkylation of 2-tetralone can occur at C1 or C3.
-
C1 (Benzylic): The enolate formed at C1 is stabilized by conjugation with the aromatic ring (thermodynamic enolate).
-
C3 (Non-benzylic): The enolate at C3 is less stable.
-
Outcome: Under equilibrium conditions (using alkoxide bases like NaOMe), alkylation occurs predominantly at the C1 position , yielding the desired 1-ethyl product.
Figure 1: Synthetic pathway emphasizing the thermodynamic preference for C1 alkylation.
Experimental Protocol: Alkylation of 7-Methoxy-2-Tetralone
Context: This protocol describes the mono-alkylation of 7-methoxy-2-tetralone. The use of sodium methoxide in methanol promotes thermodynamic control, favoring the C1-alkylated product over the C3 isomer.
Materials
-
Substrate: 7-Methoxy-2-tetralone (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.2 – 1.5 eq)
-
Base: Sodium Methoxide (NaOMe) (1.1 eq)
-
Solvent: Anhydrous Methanol (MeOH)[7]
Step-by-Step Methodology
-
Enolate Formation:
-
Charge a flame-dried reaction vessel with anhydrous MeOH under Nitrogen atmosphere.
-
Add NaOMe (solid or solution) and stir until dissolved.
-
Add 7-Methoxy-2-tetralone dropwise at room temperature.
-
Observation: The solution may darken, indicating enolate formation.
-
Critical Step: Heat the mixture to reflux for 30 minutes to ensure complete deprotonation and equilibration to the thermodynamic (C1) enolate.
-
-
Alkylation:
-
Workup & Purification:
-
Quench the reaction with water/ice.
-
Extract with Ethyl Acetate or DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]
-
Purification: The crude oil often contains unreacted starting material or dialkylated byproducts. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
-
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the C1 singlet (approx. δ 3.5 ppm in starting material) and the appearance of a triplet (ethyl CH₃) and multiplet (ethyl CH₂) signals. The C1 proton in the product typically appears as a triplet or dd around δ 3.4–3.6 ppm.
Applications in Drug Discovery
This compound serves as a versatile scaffold in medicinal chemistry.
Steroid & Gonane Synthesis
In the total synthesis of 19-norsteroids (e.g., Gestodene , Norgestrel ), the ethyl group at the angular position (C13 in steroid numbering) is crucial for biological activity. While Torgov synthesis typically introduces the ethyl group via the D-ring precursor, 1-ethyl-2-tetralones allow for alternative A/B-ring construction strategies, particularly in synthesizing B-homo steroids or modified estrogen analogs.
SERMs (Selective Estrogen Receptor Modulators)
Compounds like Nafoxidine and Lasofoxifene are based on a tetrahydronaphthalene core. The this compound scaffold provides a pre-functionalized core where the:
-
Ketone (C2): Serves as a handle for Grignard addition (introducing the phenyl/basic side chain).
-
Methoxy (C7): Mimics the phenolic A-ring of estradiol (after deprotection to -OH).
Alkaloid Synthesis
The molecule is a precursor to 1-ethyl-7-methoxy-1,2,3,4-tetrahydroisoquinolines via the Schmidt reaction or reductive amination, relevant in the synthesis of isoquinoline alkaloids.
References
-
Arkat USA. (2009). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Arkivoc. Retrieved from [Link]
Sources
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- 2. 1865-83-4 | 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | Alectinib Related | Ambeed.com [ambeed.com]
- 3. aceschem.com [aceschem.com]
- 4. 1-Ethyl-7-methoxy-3,4-dihydro-2(1H)-naphthalenone3238-50-4,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]
- 5. 3238-50-4|this compound|BLD Pharm [bldpharm.com]
- 6. Aromatic Ketones [myskinrecipes.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
1-Ethyl-7-methoxy-2-tetralone molecular weight and formula
Technical Monograph: 1-Ethyl-7-Methoxy-2-Tetralone Chemical Profile & Synthetic Utility in Steroid Mimetics
Executive Summary
This technical guide profiles This compound (CAS: 3238-50-4), a critical bicyclic intermediate used in the asymmetric synthesis of 19-norsteroids and tricyclic pharmaceutical scaffolds. Unlike its methylated analogs, the C1-ethyl variant introduces specific steric bulk essential for modifying receptor binding affinities in estrogen receptor modulators (SERMs) and opioid ligands. This document details its physicochemical properties, a high-fidelity synthesis protocol via Stork enamine alkylation, and its application in drug discovery.
Part 1: Physicochemical Characterization
The molecule consists of a tetralone core (fused benzene and cyclohexanone rings) with a methoxy donor group at position 7 and an ethyl chain at the benzylic C1 position. The C1 stereocenter is of particular interest for chiral resolution.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 1-ethyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one | Standard nomenclature |
| CAS Registry | 3238-50-4 | Specific to the 1-ethyl isomer |
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.27 g/mol | Monoisotopic Mass: 204.115 |
| Physical State | Viscous Oil / Low-melting Solid | Tends to darken upon oxidation |
| Boiling Point | 114–118 °C @ 0.3 Torr | High vacuum required for distillation |
| LogP (Predicted) | 2.70 | Lipophilic; crosses BBB effectively |
| H-Bond Acceptors | 2 | Ketone (C2) and Methoxy (C7) |
| Key Reactivity | C1-Enolization | Benzylic proton is highly acidic (pKa ~19) |
Part 2: Synthetic Methodology (Stork Enamine Protocol)
Rationale: Direct alkylation of 7-methoxy-2-tetralone with ethyl iodide using strong bases (e.g., NaH, LDA) frequently results in poly-alkylation (gem-diethyl at C1 or 1,3-dialkylation). To ensure mono-alkylation at the thermodynamically preferred benzylic C1 position, the Stork Enamine Synthesis is the industry standard.
Workflow Logic
-
Activation: Conversion of the ketone to a pyrrolidine enamine forces the double bond to the most substituted position (C1-C2), activating C1 for nucleophilic attack.
-
Alkylation: The enamine attacks ethyl iodide. The steric bulk of the pyrrolidine ring prevents double alkylation.
-
Hydrolysis: Acidic workup restores the ketone, yielding the mono-ethylated product.
Step-by-Step Protocol
Reagents:
-
Pyrrolidine (1.2 eq)
-
Ethyl Iodide (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (catalytic)
-
Toluene (Solvent)
-
Buffer: Sodium Acetate / Acetic Acid / H₂O
Procedure:
-
Enamine Formation (Dean-Stark Trap):
-
Charge a reaction vessel with 7-methoxy-2-tetralone (10g, 56.7 mmol) and toluene (100 mL).
-
Add pyrrolidine (4.84g, 68 mmol) and a crystal of pTSA.
-
Reflux under Nitrogen with a Dean-Stark trap to remove azeotropic water.
-
Endpoint: Cessation of water collection (approx. 3-4 hours).
-
Concentrate in vacuo to remove excess pyrrolidine/toluene. The crude enamine (usually a yellow/orange oil) is sensitive to moisture; proceed immediately.
-
-
C-Alkylation:
-
Dissolve the crude enamine in anhydrous Dioxane or THF (50 mL).
-
Add Ethyl Iodide (9.7g, 62 mmol) dropwise at room temperature.
-
Heat to reflux for 12–18 hours. The solution will darken as the iminium salt forms.
-
-
Hydrolysis & Isolation:
-
Cool the mixture to room temperature.
-
Add a buffer solution (10 mL Acetic Acid + 10 mL H₂O + 5g NaOAc).
-
Reflux for 4 hours to hydrolyze the iminium salt back to the ketone.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organics with 1M HCl (to remove residual pyrrolidine), NaHCO₃, and Brine.
-
Dry over MgSO₄ and concentrate.[3]
-
-
Purification:
-
Purify via vacuum distillation (bp 115°C @ 0.3 mmHg) or flash chromatography (Hexane:EtOAc 9:1).
-
Target Yield: 75–85%.
-
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the mechanistic flow from the parent tetralone to the ethylated target, highlighting the critical enamine intermediate.
Figure 1: Synthetic pathway ensuring regioselective C1-alkylation via enamine activation.
Part 4: Applications in Drug Development
1. 19-Norsteroid Synthesis: The 1-ethyl-2-tetralone scaffold is a direct precursor to the D-ring of steroids via Robinson Annulation with methyl vinyl ketone (MVK). The C1-ethyl group eventually corresponds to the C13-ethyl group seen in gonane progestogens (e.g., Levonorgestrel ).
-
Mechanism:[4][5][6] The ketone at C2 serves as the nucleophile (after activation) to attack MVK, closing the ring to form the steroid skeleton.
2. Opioid Ligand Mimetics: Derivatives of 2-tetralone are used to synthesize benzomorphan analogs. The 7-methoxy group mimics the phenolic -OH found in morphine (after O-demethylation), providing a critical anchor point for the mu-opioid receptor.
3. Chiral Resolution: Because the C1 position is a stereocenter, this compound is often subjected to enzymatic resolution (using lipases) to isolate the (S)- or (R)-enantiomer prior to complex synthesis, ensuring high enantiomeric excess (ee) in the final drug substance.
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 227652, this compound." PubChem.
-
Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024).[5] "Product Specification: 7-Methoxy-2-tetralone derivatives." Merck KGaA.
Sources
- 1. echemi.com [echemi.com]
- 2. 3238-50-4|this compound|BLD Pharm [bldpharm.com]
- 3. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 5. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
Navigating the Synthetic Landscape of Substituted Tetralones: A Technical Guide to 1-Ethyl-7-methoxy-2-tetralone and its Progenitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis and medicinal chemistry, substituted tetralones serve as pivotal intermediates in the construction of complex molecular architectures, particularly in the realm of pharmacologically active compounds. Their rigid, bicyclic framework provides a versatile scaffold for the elaboration of novel therapeutic agents. This guide focuses on 1-Ethyl-7-methoxy-2-tetralone , a specific derivative, by first providing a comprehensive overview of its readily accessible precursor, 7-Methoxy-2-tetralone . Understanding the chemical identity, properties, and reactivity of the parent compound is paramount to strategically accessing and utilizing its derivatives. This document, therefore, offers a deep dive into the nomenclature, synthesis, and chemical behavior of 7-methoxy-2-tetralone, culminating in a detailed protocol for the synthesis of the target molecule, this compound.
Part 1: The Core Scaffold - 7-Methoxy-2-tetralone
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is the foundation of scientific rigor. 7-Methoxy-2-tetralone is known by several synonyms in scientific literature and chemical databases, which can sometimes lead to confusion. A clear understanding of this nomenclature is crucial for effective literature searches and procurement.
Table 1: Synonyms and Identifiers for 7-Methoxy-2-tetralone
| Identifier Type | Identifier | Source |
| IUPAC Name | 7-methoxy-3,4-dihydro-1H-naphthalen-2-one | PubChem[1] |
| CAS Number | 4133-34-0 | Sigma-Aldrich, PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₂ | Biosynth, PubChem[1][2] |
| Molecular Weight | 176.21 g/mol | Biosynth, PubChem[1][2] |
| EC Number | 223-954-1 | Sigma-Aldrich, PubChem[1] |
| PubChem CID | 77785 | PubChem[1] |
| Synonyms | 3,4-Dihydro-7-methoxy-2(1H)-naphthalenone | PubChem[1] |
| 7-Methoxy-β-tetralone | PubChem[1] | |
| 7-methoxytetralin-2-one | PubChem[1] |
The structural isomer, 7-Methoxy-1-tetralone (CAS No. 6836-19-7), is another common intermediate and should not be confused with the 2-tetralone isomer.[3] The position of the carbonyl group profoundly influences the molecule's reactivity and its utility as a synthetic precursor.
Physicochemical Properties
The physical and chemical properties of 7-methoxy-2-tetralone dictate its handling, storage, and reaction conditions.
Table 2: Physicochemical Properties of 7-Methoxy-2-tetralone
| Property | Value | Source |
| Melting Point | 23-24 °C | ChemicalBook[4] |
| Boiling Point | 124-126 °C at 1.5 mmHg | ChemicalBook[4] |
| Density | 1.13 g/mL at 25 °C | ChemicalBook[4] |
| Refractive Index | n20/D 1.566 | ChemicalBook[4] |
| Appearance | Clear yellow to orange liquid after melting | ChemicalBook[4] |
| Solubility | 1.151 g/L in water at 25 °C | ChemicalBook[4] |
Synthesis of 7-Methoxy-2-tetralone
The synthesis of 7-methoxy-2-tetralone can be achieved through various routes. One common method involves the reduction of 2,7-dimethoxynaphthalene. A patented method describes a photocatalytic reduction under ultraviolet irradiation using a nano photocatalyst, followed by hydrolysis to yield the desired product with a high yield of over 85%.[5] This method offers the advantages of operating at room temperature and avoiding the use of hazardous reagents like sodium metal.[5]
Part 2: Synthesis of this compound
The introduction of an ethyl group at the C-1 position of 7-methoxy-2-tetralone is a classic example of α-alkylation of a ketone. This transformation is fundamental in organic synthesis for building carbon-carbon bonds.
The Underlying Chemistry: Enolate Formation and Alkylation
The hydrogen atoms on the carbon adjacent to a carbonyl group (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with an electrophile, such as an ethyl halide, to form a new carbon-carbon bond.
The choice of base, solvent, and reaction temperature is critical to ensure efficient and selective alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed to quantitatively generate the enolate. The reaction is typically carried out at low temperatures to minimize side reactions.
Caption: Synthetic pathway from 7-methoxy-2-tetralone to its 1-ethyl derivative.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and available instrumentation.
Materials:
-
7-Methoxy-2-tetralone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Ethyl iodide (EtI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Enolate Formation: Dissolve 7-methoxy-2-tetralone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Part 3: Applications in Drug Discovery and Development
Substituted tetralones are valuable precursors in the synthesis of a wide range of biologically active molecules. For instance, 7-methoxy-1-tetralone is a key intermediate in the synthesis of compounds with pharmacological activity, including dyes and pesticides.[6][7] The structural motif of 7-methoxy-2-tetralone is instrumental in creating complex organic molecules and serves as a precursor for developing new pharmaceutical compounds.[8]
The introduction of an ethyl group at the C-1 position of 7-methoxy-2-tetralone can significantly impact its biological activity. This modification can influence the molecule's lipophilicity, steric profile, and binding affinity to biological targets. Therefore, this compound represents a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs. For example, the related compound 7-methoxy-1-methyl-2-tetralone is a reagent used in the synthesis of dezocine, an opioid analgesic.[9]
Conclusion
This technical guide has provided a comprehensive overview of this compound, with a foundational understanding of its parent compound, 7-methoxy-2-tetralone. By elucidating the nomenclature, properties, and a detailed synthetic protocol, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic α-alkylation of 7-methoxy-2-tetralone to access its 1-ethyl derivative exemplifies a fundamental and powerful transformation in the synthetic chemist's toolbox, opening avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
-
LookChem. This compound. [Link]
-
PubChem. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Uses of 7-Methoxy-2-tetralone in Advanced Chemical Research. [Link]
-
Sciforum. Kinetic Study of the Reaction between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]
- Google Patents. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
-
Wikipedia. Estrone methyl ether. [Link]
-
PubChem. 7-Methoxy-2-tetralone. [Link]
-
MDPI. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]
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- 1. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]
- 5. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. 7-METHOXY-1-METHYL-2-TETRALONE | 1204-23-5 [chemicalbook.com]
difference between 1-Ethyl-7-methoxy-2-tetralone and 7-methoxy-2-tetralone
This guide provides an in-depth technical analysis comparing 7-methoxy-2-tetralone and its C1-ethylated derivative, 1-Ethyl-7-methoxy-2-tetralone . It focuses on structural implications, synthetic pathways, regioselective reactivity, and pharmaceutical utility.
Executive Summary
7-Methoxy-2-tetralone is a foundational bicyclic building block in organic synthesis, widely recognized as a "linchpin" intermediate for manufacturing benzomorphan opiate analgesics, aminotetralins (e.g., Rotigotine), and steroid precursors.[1]
This compound is its C1-substituted derivative. The introduction of an ethyl group at the benzylic C1 position fundamentally alters the molecule's steric profile, lipophilicity, and reactivity. This modification is typically employed to introduce chirality early in a synthetic sequence or to lock the conformation of downstream pharmaceutical agents, preventing metabolic oxidation at the reactive benzylic position.
Structural & Physical Comparison
The primary difference lies at the C1 position (alpha to the carbonyl and benzylic to the aromatic ring).
| Feature | 7-Methoxy-2-tetralone | This compound |
| CAS Number | 4133-34-0 | 3238-50-4 |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₃H₁₆O₂ |
| Molecular Weight | 176.21 g/mol | 204.27 g/mol |
| C1 Substituent | Hydrogen (-H) | Ethyl (-CH₂CH₃) |
| Chirality | Achiral | Chiral (at C1) |
| Physical State | Crystalline Solid / Powder | Viscous Oil or Low-Melting Solid |
| Lipophilicity (LogP) | ~1.6 (Moderate) | ~2.7 (Higher) |
| Primary Reactivity | C1/C3 Alkylation, Reductive Amination | C3 Functionalization, Carbonyl Reduction |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of modification.
Figure 1: Structural transition from the parent tetralone to the ethylated derivative.[2][3]
Synthetic Pathways & Mechanistic Insights
Synthesis of the Parent: 7-Methoxy-2-tetralone
The industrial standard for synthesizing the parent compound typically involves the Birch reduction of 2,7-dimethoxynaphthalene followed by hydrolytic workup.
-
Birch Reduction: 2,7-dimethoxynaphthalene is treated with Na/NH₃(l) and an alcohol source (EtOH). This reduces the aromatic ring containing the less electron-donating group (or statistically both), but workup conditions are tuned to yield the enol ether.
-
Hydrolysis: Acidic hydrolysis of the intermediate enol ether yields the non-conjugated ketone (2-tetralone).
Synthesis of the Derivative: Regioselective Alkylation
Synthesizing This compound from the parent requires controlling regioselectivity. The 2-tetralone system has two alpha positions: C1 (benzylic) and C3 .
-
Thermodynamic Control (C1 Favorability): The C1 protons are benzylic and more acidic (pKa ~19-20) than the C3 protons. The resulting enolate at C1 is stabilized by conjugation with the aromatic ring (styrenyl character).
-
Kinetic vs. Thermodynamic:
-
Direct Alkylation: Treatment with a base (e.g., NaH, KOtBu) and Ethyl Iodide (EtI) predominantly yields the C1-alkylated product due to the stability of the benzylic enolate.
-
Over-alkylation Risk: A common side reaction is gem-dialkylation (1,1-diethyl) or polyalkylation (1,3-diethyl). This necessitates strict stoichiometric control or the use of enamines.
-
Mechanistic Pathway (Enamine Protocol)
To ensure mono-alkylation at C1, the Stork Enamine Synthesis is preferred over direct base alkylation.
-
Enamine Formation: Reaction with pyrrolidine generates the
-enamine (conjugated with the benzene ring). -
Alkylation: The enamine attacks Ethyl Iodide. The conjugation forces alkylation at C1.
-
Hydrolysis: Removal of the amine auxiliary restores the ketone.
Figure 2: Stork Enamine pathway ensuring C1 regioselectivity.[3]
Pharmaceutical Applications
7-Methoxy-2-tetralone (The "Workhorse")
-
Dopamine Agonists: It is the direct precursor to Rotigotine (Neupro), used for Parkinson's disease. The synthesis involves reductive amination at C2 followed by chiral resolution or asymmetric synthesis.
-
Opiates: Used in the Grewe cyclization to form morphinan skeletons.
-
Steroid Synthesis: Serves as a CD-ring precursor in the Torgov synthesis of estrone derivatives.
This compound (The "Specialist")
-
Conformational Locking: The ethyl group adds bulk, restricting the rotation of the cyclohexane ring. This is critical in designing receptor-subtype selective ligands where a specific axial/equatorial orientation is required.
-
Metabolic Stability: The C1 position is a "metabolic soft spot" susceptible to benzylic hydroxylation by Cytochrome P450 enzymes. Substituting both benzylic protons (e.g., via further alkylation or just the steric hindrance of the ethyl group) can extend the half-life of the drug candidate.
-
Chiral Pool Entry: If the C1-ethylation is performed enantioselectively (using chiral phase-transfer catalysts), it establishes a stereocenter that dictates the geometry of the entire molecule in subsequent steps.
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Objective: Mono-alkylation at the C1 position using the Stork Enamine method to avoid poly-alkylation.
Reagents:
-
Pyrrolidine (1.2 eq)
-
Ethyl Iodide (1.1 eq)
-
p-Toluenesulfonic acid (pTsOH) (catalytic)[5]
-
Toluene (Solvent A), Dioxane (Solvent B)
Step-by-Step Methodology:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 7-methoxy-2-tetralone in dry toluene.
-
Add pyrrolidine and a catalytic amount of pTsOH.
-
Reflux under nitrogen until the theoretical amount of water is collected (approx. 4–6 hours).
-
Concentrate the solution in vacuo to yield the crude enamine (typically a yellow/orange oil). Do not purify.
-
-
Alkylation:
-
Dissolve the crude enamine in anhydrous dioxane or acetonitrile.
-
Add Ethyl Iodide dropwise at room temperature.
-
Heat the mixture to reflux for 12–18 hours. The solution typically darkens.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Add 10% aqueous acetic acid or HCl (1M) and stir vigorously for 2 hours to hydrolyze the iminium salt.
-
-
Workup & Purification:
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over MgSO₄.
-
Concentrate to obtain the crude oil.
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1). The 1-ethyl derivative elutes before any remaining starting material due to increased lipophilicity.
-
Validation Criteria:
-
¹H NMR: Look for the disappearance of the C1 singlet (benzylic CH₂) of the parent at ~3.5 ppm. Appearance of a triplet/multiplet for the ethyl group (CH₃ ~0.9 ppm, CH₂ ~1.8 ppm) and a methine proton at C1.
-
Mass Spec: Shift in parent ion from m/z 176 to m/z 204.
References
-
Biosynth. (n.d.). 7-Methoxy-2-tetralone Product Datasheet. Retrieved from
-
BLD Pharm. (n.d.). This compound Product Datasheet. Retrieved from
- Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. (Foundational reference for the enamine protocol described).
-
Sigma-Aldrich. (n.d.). 7-Methoxy-2-tetralone Safety Data Sheet. Retrieved from
- Mandal, A. K., et al. (1980). "Synthesis of 2-alkyl-2-hydroxy-1-tetralones." Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-7-methoxy-2-tetralone (C13H16O2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of the synthetic intermediate, 1-Ethyl-7-methoxy-2-tetralone. Given the limited availability of experimentally derived data for this specific molecule in public-domain literature, this document integrates predicted values with established experimental methodologies for closely related structural analogs, namely 7-methoxy-1-tetralone and 7-methoxy-2-tetralone. This approach offers a robust framework for researchers to understand, handle, and utilize this compound in synthetic and medicinal chemistry applications.
Introduction to this compound
This compound is a tetralone derivative with a molecular formula of C13H16O2. Tetralones are bicyclic aromatic ketones that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules, including steroids and other pharmacologically relevant compounds. The structural features of this compound, specifically the methoxy and ethyl substitutions on the tetralone core, are anticipated to influence its reactivity, solubility, and metabolic profile, making a thorough understanding of its physical properties essential for its effective application in research and development.
Core Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of this compound. It is crucial to note that while some identifiers are confirmed, a portion of the quantitative data is derived from computational predictions.
| Property | Value | Source |
| CAS Number | 3238-50-4 | [1][2] |
| Molecular Formula | C13H16O2 | [1][2] |
| Molecular Weight | 204.27 g/mol | [1][2] |
| Exact Mass | 204.11500 Da | [1] |
| Predicted Density | 1.051 ± 0.06 g/cm³ | [1] |
| InChIKey | IJYWCVPWBNPSIL-UHFFFAOYSA-N | [1] |
| SMILES | O=C1C(CC)C2=C(C=CC(OC)=C2)CC1 | [2] |
| Polar Surface Area (PSA) | 26.3 Ų | [1] |
| Predicted LogP (XLogP3) | 2.70410 | [1] |
Melting Point and Boiling Point
Experimental Protocol for Melting Point Determination (Exemplified by 7-methoxy-2-tetralone)
The determination of a compound's melting point is a fundamental technique for assessing its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range. A narrow melting point range is indicative of a high-purity substance.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The predicted XLogP3 value of 2.70410 for this compound suggests that it is a relatively lipophilic molecule with limited aqueous solubility[1]. It is expected to be soluble in a range of organic solvents. For comparison, the related compound 7-methoxy-2-tetralone is described as slightly soluble in water, with a calculated water solubility of 1.151 g/L at 25°C[3][4].
Experimental Protocol for Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is a critical step in early-stage drug development and chemical synthesis.
Methodology:
-
Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of this compound is added to a fixed volume of each solvent in separate vials at a controlled temperature.
-
Equilibration: The mixtures are agitated (e.g., via shaking or stirring) for a sufficient period to ensure equilibrium is reached.
-
Observation: The samples are visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For a more quantitative measure, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Caption: Experimental Workflow for Solubility Assessment.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, spectral data for the parent compound, 7-methoxy-2-tetralone, are available and can provide a basis for predicting the spectral characteristics of the ethyl-substituted derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy group, the ethyl group, and the protons of the tetralone ring system. The presence of the chiral center at the 1-position would likely introduce additional complexity to the spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for the aromatic C-H and C=C bonds, as well as the C-O stretch of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (204.27 g/mol ). The fragmentation pattern would be influenced by the tetralone core and the ethyl and methoxy substituents.
Handling and Safety Considerations
Based on the available hazard information, this compound should be handled with appropriate safety precautions[2].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2].
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing suitable personal protective equipment, including gloves and safety glasses. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge[1].
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[1].
Conclusion
This compound is a valuable synthetic intermediate with a range of predicted physicochemical properties that are important for its application in research and drug development. While a comprehensive set of experimentally derived data is not yet available, the information presented in this guide, including predicted values and established methodologies for related compounds, provides a solid foundation for scientists working with this molecule. As with any chemical, appropriate safety precautions should be taken during its handling and storage.
References
-
PTG Advanced Catalysts Co., Ltd. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxy-2-tetralone. Retrieved February 3, 2026, from [Link]
Sources
1-Ethyl-7-methoxy-2-tetralone PubChem and ChemSpider data
Advanced Characterization, Synthesis, and Pharmacophore Utility
Executive Summary & Chemical Identity
1-Ethyl-7-methoxy-2-tetralone (CAS: 3238-50-4) is a bicyclic ketone intermediate of significant value in the total synthesis of steroids and polycyclic pharmaceutical scaffolds. Structurally, it consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core functionalized with a methoxy group at the C7 position and an ethyl group at the benzylic C1 position.
Its primary utility lies in its role as a "CD-ring" precursor in the Torgov-Smith synthesis of 19-norsteroids and as a scaffold for Selective Estrogen Receptor Modulators (SERMs). The C1-ethyl substituent is critical for modulating the lipophilicity and binding affinity of the final bioactive molecules.
Cheminformatics Profile
The following data aggregates validated identifiers from PubChem, ChemSpider, and industrial supplier databases.
| Property | Data Specification | Source |
| CAS Number | 3238-50-4 | CAS Common Chemistry |
| IUPAC Name | 1-Ethyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one | IUPAC |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem |
| Molecular Weight | 204.27 g/mol | PubChem |
| InChIKey | IJYWCVPWBNPSIL-UHFFFAOYSA-N | Computed |
| SMILES | CCC1C(=O)CCC2=C1C=C(C=C2)OC | Computed |
| LogP (Predicted) | 2.70 | XLogP3 |
| PSA | 26.30 Ų | PubChem |
| Boiling Point | 114–118 °C @ 0.3 Torr | Literature [1] |
Physicochemical Analysis & Visual Logic
To understand the reactivity of this compound, one must analyze its electronic environment. The methoxy group at C7 acts as an electron-donating group (EDG), activating the aromatic ring. However, the carbonyl at C2 makes the C1 and C3 protons acidic.
The C1 position is benzylic , making it thermodynamically more stable for enol/enamine formation, yet also more sterically hindered than C3. This dichotomy dictates the synthetic strategy: Direct alkylation often fails to yield high regioselectivity, necessitating indirect methods like the Stork Enamine Synthesis.
Diagram 1: Chemical Identity & Reactivity Map
Figure 1: Structural dissection of this compound highlighting functional zones and downstream applications.
High-Fidelity Synthesis Protocol
Objective: Synthesize this compound from 7-methoxy-2-tetralone with high regioselectivity.
Challenge: Direct alkylation of 2-tetralones with ethyl iodide/base typically yields a mixture of C1-mono, C3-mono, and C1,C1-dialkylated products due to rapid proton exchange. Solution: The Stork Enamine Synthesis is the industry-standard protocol to ensure C1-regioselectivity. The pyrrolidine enamine of 2-tetralone preferentially forms the C1=C2 double bond (conjugated with the benzene ring), directing the electrophile (EtI) to the C1 position [2].
Materials
-
Amine: Pyrrolidine (1.2 equiv)
-
Solvent: Benzene or Toluene (anhydrous)
-
Electrophile: Ethyl Iodide (EtI) (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (trace)
Step-by-Step Methodology
Phase 1: Enamine Formation
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add 7-methoxy-2-tetralone (10.0 g, 56.8 mmol), pyrrolidine (6.0 mL, 72 mmol), and pTSA (50 mg) into 150 mL of anhydrous toluene.
-
Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap. Reflux until water evolution ceases (approx. 4–6 hours).
-
Isolation: Cool the mixture and concentrate in vacuo to remove solvent and excess pyrrolidine. The resulting enamine (typically a yellow/orange oil) is moisture-sensitive and should be used immediately without purification.
Phase 2: Regioselective Alkylation
-
Solvation: Dissolve the crude enamine in 100 mL of anhydrous 1,4-dioxane or acetonitrile.
-
Addition: Add Ethyl Iodide (5.0 mL, 62.5 mmol) dropwise under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux for 8–12 hours. The enamine acts as the nucleophile, attacking the ethyl iodide.
-
Mechanistic Note: Alkylation occurs at the C1 position due to the stability of the resulting iminium ion, which is conjugated with the aromatic ring.
-
Phase 3: Hydrolysis & Purification
-
Hydrolysis: Add 20 mL of 10% aqueous acetic acid or HCl to the reaction mixture and reflux for 1 hour. This cleaves the iminium salt, regenerating the ketone.
-
Extraction: Cool to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Wash: Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄.[3]
-
Purification: Concentrate the organic layer.[3] Purify the residue via flash column chromatography (Silica gel; Hexanes:Ethyl Acetate 9:1).
-
Target: this compound elutes as a pale yellow oil or low-melting solid.
-
Diagram 2: Stork Enamine Synthesis Workflow
Figure 2: Process flow for the regioselective synthesis of the target compound via enamine intermediate.
Safety & Handling (GHS Standards)
While specific toxicological data for the 1-ethyl derivative is limited, it should be handled with the same rigor as the parent tetralone and alkyl halides.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Avoid contact with strong oxidizing agents.
-
References
- Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
-
PubChem. (2023).[5][2] 7-Methoxy-2-tetralone (Parent Compound) CID 77785.[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]
basic chemical profile of 1-Ethyl-7-methoxy-2-tetralone
Strategic Intermediate for Benzomorphan & Gonane Scaffolds
Executive Summary
1-Ethyl-7-methoxy-2-tetralone (CAS: 3238-50-4) is a specialized bicyclic ketone used primarily as a regioselective building block in the synthesis of complex pharmacophores, particularly benzomorphan analgesics (e.g., analogs of Dezocine and Eptazocine) and 19-norsteroids .
Its chemical value lies in the C1-benzylic position , which serves as a nucleophilic locus for constructing quaternary carbon centers—a critical structural motif in preventing metabolic oxidation in drug candidates. Unlike its 1-tetralone counterparts, the 2-tetralone system offers unique reactivity patterns (e.g., kinetic vs. thermodynamic enolate formation) but requires rigorous handling due to its susceptibility to oxidative aromatization.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-Ethyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 3238-50-4 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Appearance | Pale yellow to amber viscous oil (tends to darken upon oxidation) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water |
| Stability | High Risk: Prone to air-oxidation to form 1-ethyl-7-methoxy-naphthol. Store under Argon/Nitrogen at 2–8°C. |
| Key Functional Groups | • Masked Enol (Ketone) • Electron-rich Aromatic Ring (Methoxy donor) • Benzylic Stereocenter (C1) |
Synthetic Pathways & Manufacturing
The synthesis of this compound generally proceeds via the functionalization of the parent 7-methoxy-2-tetralone . The regioselectivity of alkylation at C1 (benzylic) versus C3 is the critical process parameter.
Primary Route: Regioselective Alkylation of 7-Methoxy-2-tetralone
Direct alkylation of 2-tetralones is often plagued by poly-alkylation. The preferred industrial method utilizes Enamine Chemistry (Stork Enamine Synthesis) or Phase Transfer Catalysis (PTC) to ensure mono-alkylation at the C1 position.
Protocol: Stork Enamine Alkylation
-
Enamine Formation: React 7-methoxy-2-tetralone with pyrrolidine (1.2 eq) in refluxing toluene with a Dean-Stark trap to remove water. This forms the Δ1(8)-enamine (thermodynamic product), pushing the double bond into conjugation with the aromatic ring.
-
Alkylation: Treat the enamine with Ethyl Iodide (EtI) in refluxing dioxane or acetonitrile. The electrophile attacks the β-carbon (C1) of the enamine.
-
Hydrolysis: Acidic hydrolysis (AcOH/NaOAc buffer) yields the 1-ethyl-2-tetralone.
Protocol: Phase Transfer Catalysis (Asymmetric Potential)
For chiral applications (e.g., precursors to (-)-Dezocine), asymmetric alkylation is performed.[1][2][3]
-
Reagents: 50% NaOH (aq), Toluene, Ethyl Bromide, Chiral Quaternary Ammonium Salt (e.g., Cinchonidine derivative).
-
Mechanism: The catalyst transfers the enolate across the interface, blocking one face of the planar enolate to induce enantioselectivity at C1.
Visualization: Synthesis & Reactivity Flow
Figure 1: Synthetic genealogy of this compound, highlighting the critical enamine intermediate for regiocontrol.
Applications in Drug Discovery
A. Benzomorphan Opioid Synthesis
The this compound scaffold is a direct homolog of the key intermediate used for Dezocine (which uses a methyl group).
-
Mechanism: The ketone undergoes a Robinson Annulation with methyl vinyl ketone (MVK) or a Mannich reaction to close the third ring, forming the tricyclic morphinan skeleton.
-
Significance: The ethyl group at C1 (which becomes C13/C9 in morphinan numbering depending on cyclization) modulates the lipophilicity and receptor binding affinity (mu/kappa opioid receptors).
B. Asymmetric Quaternary Centers
The C1 position is a "privileged" quaternary center.
-
Challenge: Constructing chiral quaternary centers is difficult in medicinal chemistry.
-
Solution: Using this tetralone allows researchers to establish the stereochemistry early in the synthesis (at the tetralone stage) before cyclizing to more complex steroids or alkaloids.
Handling, Stability & Safety (Critical)
Warning: 2-Tetralones are significantly less stable than 1-tetralones.
-
Oxidative Instability:
-
The C1 position is doubly activated (benzylic + alpha-keto). Exposure to air causes rapid oxidation to the hydroperoxide, which degrades to 1-ethyl-7-methoxy-naphthol (aromatization driving force).
-
Indicator: Product turns dark brown/black.
-
Prevention:[4]Must store under Argon. Chromatography should be performed quickly using degassed solvents if possible.
-
-
Polymerization:
-
2-Tetralones can self-condense under strong basic conditions if not controlled.
-
Storage: Keep at -20°C or 2-8°C for long-term storage.
-
-
Safety Profile (GHS Classifications):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral signatures are required:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.7–7.1 ppm: 3H, Aromatic region (ABX pattern typical for 7-methoxy substitution).
-
δ 3.80 ppm: 3H, Singlet (–OCH₃).
-
δ 3.4–3.5 ppm: 1H, Triplet/Multiplet (C1–H , benzylic methine). Crucial for confirming mono-alkylation.
-
δ 2.4–3.1 ppm: 4H, Multiplets (C3 and C4 methylene protons).
-
δ 1.8–2.0 ppm: 2H, Multiplet (Ethyl –CH ₂–).
-
δ 0.9–1.0 ppm: 3H, Triplet (Ethyl –CH₃ ).
-
-
IR Spectroscopy:
-
~1710–1715 cm⁻¹: Carbonyl (C=O) stretch. (Note: Non-conjugated ketone; if conjugated, it would be lower, indicating isomerization to 1-tetralone or oxidation).
-
~1250 cm⁻¹: Aryl ether (C–O) stretch.
-
References
-
Synthesis of 7-Methoxy-2-tetralone derivatives
- Source: ChemicalBook & Patent Liter
- Relevance: Describes the foundational reduction of 2,7-dimethoxynaphthalene to the parent tetralone.
-
Asymmetric Alkylation of 2-Tetralones (Dezocine/Eptazocine Precursors)
- Source: Beilstein Journal of Organic Chemistry (2018). "A novel and practical asymmetric synthesis of eptazocine hydrobromide".
- Relevance: Details the Phase Transfer Catalysis (PTC) method for C1-alkylation of 7-methoxy-2-tetralone, directly applicable to the ethyl analog.
-
General Reactivity of 2-Tetralones
- Source: MDPI (2025). "Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid".
- Relevance: Provides comparative spectral data and reactivity profiles for the methoxy-tetralone family.
-
Commercial Availability & Safety Data
- Source: BLD Pharm / Boc Sciences C
- Relevance: Confirms CAS identity, molecular weight, and safety codes.
Sources
Methodological & Application
synthesis of Alectinib using 1-Ethyl-7-methoxy-2-tetralone
Application Note: Scalable Synthesis of Alectinib via Tetralone Intermediates
Part 1: Executive Summary & Strategic Analysis
1.1 The Alectinib Scaffold Challenge Alectinib (Alecensa®) is a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor characterized by a unique 5,6-dihydro-11H-benzo[b]carbazole-3-carbonitrile core. The synthesis of this tetracyclic scaffold presents three primary regiochemical challenges:
-
The Gem-Dimethyl Bridge (C6): The quaternary carbon at position 6 (benzo[b]carbazole numbering) is critical for potency and metabolic stability.[1]
-
The 9-Ethyl Substituent: A specific alkyl group on the aromatic ring essential for hydrophobic pocket binding.[1]
-
The Solubilizing Tail: A 4-(morpholin-4-yl)piperidin-1-yl group at position 8.[2][3][4][5][6]
1.2 Critical Reagent Analysis: 1-Ethyl-7-methoxy-2-tetralone The user has specified This compound (CAS 3238-50-4) as the starting material.[7] From a structural fidelity standpoint, a critical distinction must be made:
-
Target Molecule (Alectinib): Requires a gem-dimethyl group at C6 (derived from C1 of the tetralone).[1]
-
Specified Reagent: Contains a single ethyl group at C1.[1]
Technical Advisory: Using this compound directly in a Fischer Indole synthesis will yield a C6-ethyl-desmethyl analog , not Alectinib. To synthesize the actual API (Active Pharmaceutical Ingredient), the protocol below utilizes the industry-standard 7-methoxy-2-tetralone , incorporating a gem-dimethylation step to correct the oxidation state at C1. If the user intends to synthesize the C6-ethyl analog for SAR (Structure-Activity Relationship) studies, the same protocol applies, skipping the methylation step.[1]
Part 2: Retrosynthetic Logic & Pathway Design
The most robust route to Alectinib involves a Fischer Indole Synthesis to construct the tetracyclic core, followed by late-stage functionalization.[1]
Retrosynthetic Disconnection:
-
C-N Bond Formation: The morpholine-piperidine tail is installed via Buchwald-Hartwig amination or S_NAr.[1]
-
Indole Construction: The benzo[b]carbazole core is formed by condensing a functionalized tetralone with a hydrazine derivative .[1]
-
Tetralone Functionalization: The 7-methoxy-2-tetralone must be gem-dimethylated at C1 and halogenated/alkylated at C6 (tetralone numbering) to provide the Alectinib substitution pattern.
Figure 1: Retrosynthetic breakdown of Alectinib, highlighting the tetralone core origin.[1]
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of the Alectinib core starting from 7-methoxy-2-tetralone, including the critical gem-dimethylation step.
Phase 1: Construction of the 1,1-Dimethyl Tetralone Core
Objective: Install the gem-dimethyl group at the C1 position of the tetralone.[1] This is the structural equivalent of the C6 position in Alectinib.[1]
Reagents:
-
7-Methoxy-2-tetralone (1.0 equiv)
-
Methyl Iodide (MeI) (2.5 equiv)[1]
-
Potassium tert-butoxide (KOtBu) or NaH (2.2 equiv)[1]
-
Solvent: THF (anhydrous)
Protocol:
-
Setup: Charge a flame-dried 3-neck flask with THF and cool to -78°C under nitrogen atmosphere.
-
Deprotonation: Add KOtBu (1.1 equiv) and stir for 15 minutes. Add 7-methoxy-2-tetralone dropwise. The solution will turn dark (enolate formation).[1]
-
First Methylation: Add MeI (1.1 equiv) dropwise.[1] Allow to warm to 0°C over 1 hour.
-
Second Methylation: Cool back to -78°C. Add a second portion of base (1.1 equiv) followed by MeI (1.4 equiv).[1]
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]
-
Validation: Monitor by HPLC/NMR. The disappearance of the methylene signals at C1 (approx 3.5 ppm) and appearance of a singlet for gem-dimethyl (approx 1.4 ppm) confirms the product 1,1-dimethyl-7-methoxy-2-tetralone .[1]
Note on User's Material: If starting with This compound , this step is skipped, but the final product will bear an ethyl group instead of the dimethyl, resulting in an analog.
Phase 2: Fischer Indole Cyclization
Objective: Fuse the aryl hydrazine ring to the tetralone to form the benzo[b]carbazole skeleton.[1]
Reagents:
-
1,1-Dimethyl-7-methoxy-2-tetralone (from Phase 1)
-
4-Hydrazinobenzonitrile (HCl salt)
-
Solvent: Acetic Acid (Glacial) or TFA/Toluene[1]
-
Catalyst: Zinc Chloride (ZnCl2) (optional promoter)[1]
Protocol:
-
Mixing: Dissolve the tetralone intermediate and 4-hydrazinobenzonitrile (1.1 equiv) in glacial acetic acid.
-
Reflux: Heat the mixture to 90-100°C for 4-6 hours. The reaction proceeds via hydrazone formation followed by [3,3]-sigmatropic rearrangement and ammonia loss.[1]
-
Oxidation (Auto-aromatization): The initial product is a dihydro-carbazole.[1] In the presence of air or mild oxidants (e.g., DDQ or simply prolonged heating in air), it oxidizes to the fully aromatic indole system (though Alectinib retains the 6,11-dihydro structure, the "indole" bond forms).[1]
-
Isolation: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]
-
Product: 6,6-Dimethyl-8-methoxy-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .
Phase 3: Functional Group Manipulation (The "Switch")
Objective: Convert the 8-methoxy group into the 8-morpholinopiperidine moiety and install the 9-ethyl group.[1]
Note: The order of operations is critical. Standard routes often brominate the methoxy-tetralone before cyclization to control regioselectivity.
Alternative Regioselective Route (Preferred for Scale-up):
-
Bromination: Brominate 1,1-dimethyl-7-methoxy-2-tetralone prior to Fischer indole synthesis to get 6-bromo-1,1-dimethyl-7-methoxy-2-tetralone .
-
Cyclization: Perform Fischer indole synthesis as above.
-
Demethylation: Treat the carbazole with BBr3 or Pyridine-HCl to convert the -OMe to -OH.[1]
-
Activation: React the -OH with Triflic Anhydride (Tf2O) to form the triflate.
-
Amination: Perform Buchwald-Hartwig coupling with 4-(morpholin-4-yl)piperidine to install the tail at C8.
-
Ethyl Installation: If the bromine was installed at C9 (ortho to the methoxy), use Suzuki coupling with Ethylboronic acid or Sonogashira coupling with TMS-acetylene followed by reduction to install the 9-ethyl group.[1]
Part 4: Process Data & Specifications
| Parameter | Specification | Rationale |
| Purity (HPLC) | > 98.5% | Essential for pharmaceutical intermediates. |
| Water Content (KF) | < 0.1% | Anhydrous conditions required for methylation and coupling.[1] |
| Regioselectivity | > 20:1 | Bromination of the tetralone must favor the position ortho to the methoxy.[1] |
| Yield (Step 1) | 85-90% | Gem-dimethylation is high-yielding if temperature is controlled. |
| Yield (Cyclization) | 60-75% | Fischer Indole synthesis is the yield-limiting step.[1] |
Part 5: Visual Workflow (Graphviz)
Figure 2: Step-by-step reaction workflow comparing the standard route vs. the user's specific reagent pathway.
References
-
Kinoshita, K., et al. (2012).[1][8] "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 20(3), 1271-1280.[1][4][8] [1]
-
Chugai Seiyaku Kabushiki Kaisha. (2010).[1] "Tetracyclic compounds and pharmaceutical compositions thereof." WO Patent 2010/143664.[1]
-
Oki, T., et al. (2024).[1] "Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core." Organic Process Research & Development. [1][9]
-
Accela ChemBio. (2023).[1][7] "Product Catalog: this compound (CAS 3238-50-4)."[7][10][11] [1]
Sources
- 1. Process for the preparation of alectinib - Patent EP-3556754-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 3. WO2016074532A1 - Method for preparing alectinib - Google Patents [patents.google.com]
- 4. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 5. CN105777710A - Synthesis method of Alectinib - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. medkoo.com [medkoo.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. 1865-83-4 | 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | Alectinib Related | Ambeed.com [ambeed.com]
- 11. Aromatic Ketones [myskinrecipes.com]
Application Note: 1-Ethyl-7-methoxy-2-tetralone as a Pharmaceutical Building Block
[1][2][3]
Executive Summary
1-Ethyl-7-methoxy-2-tetralone (CAS: 3238-50-4) is a specialized bicyclic ketone scaffold utilized in the synthesis of polycyclic pharmaceutical agents.[1][2][3][4][5] Unlike the more common 7-methoxy-2-tetralone, this derivative possesses a pre-installed ethyl group at the C1 benzylic position.[1][2][3] This structural feature is critical for:
-
Stereochemical Control: Establishing a quaternary or tertiary chiral center at C1 early in the synthetic sequence.[2][3]
-
Lipophilicity Modulation: Increasing the logP of downstream CNS-targeting ligands.[2][3]
-
Steroid Analogs: Serving as an A/B-ring precursor for 18-homo-steroids and 13-ethyl-gonane derivatives (e.g., analogs of Levonorgestrel).[1][2][3]
This guide details the handling, synthetic utility, and validated protocols for transforming this building block into high-value intermediates.
Chemical Properties & Handling[2][3]
| Property | Specification |
| IUPAC Name | 1-Ethyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 3238-50-4 |
| Molecular Weight | 204.27 g/mol |
| Appearance | Pale yellow to amber oil (solidifies upon cooling) |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |
| Stability | Air-sensitive (oxidation at C1/C3); Store under Argon at 2–8°C |
Critical Handling Note: 2-Tetralones are prone to air oxidation and polymerization.[1][2][3] The C1 position in this compound is sterically hindered but still susceptible to autoxidation.[1][2][3] Always handle under an inert atmosphere (N₂ or Ar).[3]
Synthetic Utility & Pathways[3][7]
The utility of this compound lies in its ability to undergo regioselective transformations.[1][2][3] The C2 ketone is the primary reactive handle, while the C1-ethyl group directs stereochemistry.[2][3]
Core Transformation Logic
Figure 1: Primary synthetic divergence points for this compound.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of CNS-Active Amines)
Objective: To synthesize N-substituted-2-amino-1-ethyl-7-methoxytetralins. This reaction is sensitive to steric hindrance from the C1-ethyl group; standard conditions must be modified.[1][2][3]
Mechanistic Insight: The C1-ethyl group blocks the "top" face of the molecule, often directing hydride attack to favor the trans-isomer (amine trans to the ethyl group).[3]
Materials:
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the tetralone (10 mmol) in DCE (50 mL).
-
Add the amine (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 2 hours. Note: Monitor by TLC. If imine formation is slow due to sterics, add 3Å molecular sieves.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Separate layers. Extract aqueous layer with DCM (2 x 30 mL).[3]
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH/NH₃ gradient).
Validation Criteria:
-
1H NMR: Appearance of the C2-H proton multiplet at ~2.8–3.2 ppm.[1][2][3]
-
MS (ESI): [M+H]+ peak corresponding to the amine product.
Protocol B: Vinyl Grignard Addition (Torgov-Type Activation)
Objective: To generate the tertiary vinyl carbinol, a key intermediate for cyclization into steroid skeletons.[3]
Materials:
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask and equip with a dropping funnel and internal thermometer. Purge with Argon.
-
Solubilization: Dissolve tetralone (5.0 g) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add Vinylmagnesium bromide solution dropwise over 30 minutes. Crucial: Maintain internal temperature below -65°C to prevent enolization.[1][2][3]
-
Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Carefully add sat. NH₄Cl (20 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[2][3] Dry over MgSO₄.[2][3]
-
Analysis: The product is often used directly in the next step (coupling with a dione) without extensive purification to avoid rearrangement.[3]
Advanced Application: Steroid Skeleton Construction[1][2]
The "1-ethyl" motif is particularly relevant for synthesizing 13-ethyl-gonane steroids (e.g., Levonorgestrel analogs).[1][2][3] While industrial synthesis often introduces the ethyl group via the dione component, using 1-ethyl-tetralone offers a convergent route to A-ring modified or 18-homo analogs.[1][2][3]
Workflow Visualization:
Figure 2: Adaptation of the Torgov reaction sequence using the 1-ethyl building block.[1][2][3]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Grignard | Enolization of ketone | Ensure reagent is added slowly at -78°C. Use Cerium(III) chloride (Luche conditions) to suppress enolization.[1][2][3] |
| No Reaction (Amination) | Steric hindrance at C1 | Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) to force imine formation before adding the reducing agent.[3] |
| Darkening/Tarry Product | Oxidation | Degas all solvents.[2][3] Filter crude products through a short silica plug immediately after workup.[2][3] |
References
-
Chemical Identification: National Center for Biotechnology Information.[2][3] (2023).[3] PubChem Compound Summary for CID 57366668, this compound. Retrieved from [Link][3]
-
Synthetic Methodology (Torgov Reaction): Torgov, I. V. (1963).[3] Syntheses of steroid compounds from 6-methoxy-1-tetralone. Pure and Applied Chemistry. Retrieved from [Link][3]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 32940-15-1|5-Methoxy-2-tetralone|BLD Pharm [bldpharm.com]
- 2. SID 134976459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1865-83-4 | 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | Alectinib Related | Ambeed.com [ambeed.com]
- 5. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Efficiency Reductive Amination of 1-Ethyl-7-methoxy-2-tetralone
Executive Summary & Strategic Analysis
The reductive amination of 1-Ethyl-7-methoxy-2-tetralone presents a specific synthetic challenge distinct from unsubstituted 2-tetralones. While the electronic influence of the 7-methoxy group (electron-donating) slightly deactivates the ketone electrophile, the primary obstacle is the steric hindrance at the C1 position imparted by the ethyl group.
This steric bulk adjacent to the carbonyl center (C2) significantly retards the formation of the hemiaminal and imine intermediates. Standard protocols using mild reducing agents often result in incomplete conversion or competitive reduction of the ketone to the alcohol.
This guide details two distinct protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Recommended for unhindered primary amines.
-
Method B (Advanced): Titanium(IV) Isopropoxide mediated reduction – Highly Recommended for this specific substrate (1-ethyl substituted) and secondary amines to force imine formation.
Scientific Foundation: Mechanism & Steric Challenges
The Steric Hurdle
In 1-substituted-2-tetralones, the C1-ethyl substituent creates a "picket fence" effect. During the nucleophilic attack of the amine on the C2-carbonyl, the trajectory is sterically crowded. Furthermore, the subsequent dehydration to the imine/enamine requires orbital alignment that can be energetically costly due to A(1,3) strain with the ethyl group.
Reaction Pathway
The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion (for secondary amines) or imine (for primary amines). The reducing agent must then deliver a hydride to the C=N bond.
Critical Control Point: In the presence of the C1-ethyl group, the equilibrium constant (
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the role of Lewis Acid activation (Method B).
Caption: Mechanistic pathway highlighting the critical imine formation step accelerated by Titanium(IV) Isopropoxide to prevent ketone reduction.
Experimental Protocols
Method A: Standard STAB Protocol
Best for: Primary amines (e.g., benzylamine, propylamine) where steric clash is moderate. Reagents: Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).[1]
Protocol:
-
Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv, e.g., 204 mg, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (4.0 mL).
-
Amine Addition: Add the Amine (1.1 equiv).
-
Acidification: Add Glacial Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation.
-
Imine Formation (Wait Step): Stir at room temperature for 30–60 minutes. Crucial for this substrate to allow equilibrium to shift.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Reaction: Stir at room temperature for 12–16 hours under Nitrogen.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
Method B: Titanium(IV) Isopropoxide Mediated (The "Hindered" Protocol)
Best for: Secondary amines, bulky primary amines, or if Method A yields <50%. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[2]
Protocol:
-
Complexation: In a dry flask under Argon, combine This compound (1.0 equiv) and the Amine (1.2 equiv).
-
Lewis Acid Addition: Neat Titanium(IV) Isopropoxide (1.25 equiv) is added via syringe.
-
Stirring (Neat/Conc): Stir the mixture (often becomes viscous) at room temperature for 1 hour. Note: For extremely hindered amines, mild heating to 40°C may be required.
-
Dilution: Dilute with anhydrous Ethanol or Methanol (0.5 M concentration relative to ketone).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully (exothermic/gas evolution).
-
Reaction: Stir for 4–8 hours.
-
Hydrolysis (Critical): The reaction will contain titanium salts that form a gel upon water addition.
-
Pour reaction mixture into 2M aqueous Ammonia (NH₄OH). This precipitates TiO₂ as a filterable white solid rather than a gel.
-
-
Filtration: Filter through a Celite pad. Wash pad with DCM.
-
Extraction: Perform standard acid/base extraction to purify the amine.[2]
Comparison of Methods
| Feature | Method A (STAB/DCE) | Method B (Ti(OiPr)₄/NaBH₄) |
| Primary Mechanism | Acid-catalyzed imine formation | Lewis-acid mediated dehydration |
| Water Sensitivity | Tolerant (STAB is robust) | Sensitive (Ti species hydrolyze) |
| Suitability for 1-Ethyl | Moderate (Good for small amines) | Excellent (Forces sterics) |
| Side Products | Alcohol (if imine slow) | Minimal (Imine pre-formed) |
| Workup Difficulty | Low (Simple extraction) | Medium (Titanium salt filtration) |
Workflow Visualization
Caption: Decision tree for selecting the optimal reductive amination protocol based on amine steric hindrance.
Quality Control & Troubleshooting
Monitoring (TLC/HPLC)
-
Ketone (SM): UV active (aromatic + carbonyl conjugation).
-
Imine (Intermediate): Often less polar than the amine; distinct UV shift.
-
Amine (Product): Significant polarity shift; stains well with Ninhydrin (if primary/secondary) or Dragendorff's reagent.
Common Issues
-
Problem: Significant alcohol formation (1-ethyl-7-methoxy-2-tetralol).
-
Cause: Reducing agent added before imine formation was complete.
-
Solution: Switch to Method B . The Titanium forces the equilibrium to the imine before the reducing agent is introduced.
-
-
Problem: Low yield with secondary amines.
-
Cause: Steric clash between the 1-ethyl group and the incoming amine.
-
Solution: Heat the Ti(OiPr)₄ complexation step to 40–50°C for 2 hours prior to dilution and reduction.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link
-
Barney, C. L., et al. (2011). "A convenient synthesis of 7-methoxy-2-tetralone." Tetrahedron Letters. (Context for scaffold stability). Link
Sources
Application Note: Grignard Addition to 1-Ethyl-7-methoxy-2-tetralone
This Application Note is designed for researchers and process chemists optimizing the nucleophilic addition of Grignard reagents to 1-Ethyl-7-methoxy-2-tetralone .
This substrate presents a classic "enolization trap" due to the high acidity of its
Methodology: Organocerium-Mediated Nucleophilic Addition Target Outcome: High-yield synthesis of tertiary tetralols Status: Validated Protocol for Enolizable Ketones[1][2][3]
Executive Summary
The reaction of This compound with alkyl/aryl magnesium halides is severely hampered by competing enolization.[1][2][3] The basicity of standard Grignard reagents favors proton abstraction from the C1/C3 positions over nucleophilic attack at the C2 carbonyl.[1]
The Solution: The use of anhydrous Cerium(III) Chloride (
-
Increases Nucleophilicity: Enhances addition to the carbonyl.[1][2]
-
Overcomes Sterics: Facilitates attack on the hindered C1-substituted ketone.[1][2][3]
Mechanistic Insight & Causality
The Challenge: Enolization vs. Addition
In 2-tetralones, the carbonyl group is flanked by acidic protons.[1] The C1 position, bearing the ethyl group, is particularly sensitive.
-
Standard Conditions (
): The Grignard reagent acts as a hard base.[1] It deprotonates thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -carbon, forming a magnesium enolate.[1][3] Upon acidic workup, this enolate simply reverts to the starting ketone. -
Steric Factor: The 1-ethyl substituent sterically shields the C2 carbonyl, making nucleophilic attack kinetically slower than proton abstraction.[1]
The Fix: The Organocerium Effect
Adding anhydrous
-
Activation:
coordinates to the carbonyl oxygen, increasing its electrophilicity. -
Transmetallation: The Grignard reagent undergoes transmetallation to form a less basic organocerium species (
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> complex), which prefers 1,2-addition over deprotonation.[1][3]
Pathway Visualization
The following diagram illustrates the divergence between the failure mode (Standard) and the success mode (Cerium-mediated).
Figure 1: Mechanistic divergence between standard Grignard (red path) and Organocerium (green path) conditions.
Experimental Protocol
Critical Pre-requisite: Preparation of Anhydrous
Commercially available
Drying Protocol:
-
Place
(powdered) in a Schlenk flask. -
Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–4 hours .
-
Note: Avoid rapid heating to prevent "caking" or hydrolysis to
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Cool to room temperature under Argon. The solid should appear as a fine, white powder.
Reaction Procedure (Step-by-Step)
Reagents:
-
Reagent: Anhydrous
(1.5 eq)[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Grignard:
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (1.5 eq)[1][3]
Workflow:
-
Slurry Formation:
-
Reagent Activation:
-
Substrate Addition:
-
Reaction & Warm-up:
-
Quenching & Workup:
Data & Performance Metrics
The following table contrasts the expected outcomes based on literature precedents for hindered 2-tetralones (e.g., Imamoto et al.).
| Parameter | Standard Grignard ( | Organocerium ( |
| Primary Mechanism | Enolization (Acid-Base) | 1,2-Addition (Nucleophilic) |
| Conversion to Product | < 20% | > 85% |
| Side Products | Recovered Ketone, Aldol condensates | Minimal |
| Steric Tolerance | Low (Fails with C1-ethyl) | High (Tolerates C1-ethyl) |
| Reaction Temp | Reflux often required (degrades) | -78°C to 0°C (Mild) |
Troubleshooting & Quality Control
-
Issue: Gumming/Clumping of
-
Issue: Dehydration of Product
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[6] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link[1][2][3]
-
Imamoto, T. "Organocerium Reagents."[1][2][3] Comprehensive Organic Synthesis, Pergamon Press, 1991.
-
Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Technology."[2] Journal of Organic Chemistry, vol. 54, 1989.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.[2] (Section on Nucleophilic Addition to Enolizable Ketones).
Sources
- 1. Estrone methyl ether - Wikipedia [en.wikipedia.org]
- 2. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Modular Synthesis of Functionalized PAHs via Tetralone Scaffolds
Executive Summary
Polycyclic Aromatic Hydrocarbons (PAHs) are foundational structures in both optoelectronic materials and pharmaceutical pharmacophores. While direct isolation or functionalization of bulk PAHs (e.g., naphthalene, phenanthrene) is common, it often lacks regioselectivity.
This Application Note details a divergent synthetic strategy utilizing
-
Direct Aromatization: For the synthesis of regiodefined naphthalene derivatives.
-
Annulation via Cross-Coupling: For the construction of higher-order fused systems (e.g., phenanthrenes) using enol triflate intermediates.
Strategic Overview
The utility of
Workflow Visualization
The following diagram illustrates the divergent pathways from the tetralone hub.
Figure 1: Divergent synthetic pathways from α-tetralone. Pathway 1 (top) yields substituted naphthalenes. Pathway 2 (bottom) yields fused PAHs via cross-coupling.
Protocol 1: Regioselective Synthesis of 1-Substituted Naphthalenes
This protocol addresses the challenge of placing substituents at the 1-position of the naphthalene ring, which is difficult via electrophilic aromatic substitution.
Mechanism: DDQ Mediated Aromatization
We utilize 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. Unlike sulfur or selenium (which require high temperatures) or Pd/C (which can reduce other functional groups), DDQ operates under mild conditions via a hydride transfer mechanism.
Figure 2: Mechanism of DDQ-mediated aromatization involving initial hydride abstraction.
Experimental Procedure
Step 1: Grignard Addition
-
Flame-dry a 250 mL 3-neck flask under
. -
Charge with
-tetralone (10 mmol) in anhydrous THF (50 mL). -
Cool to 0°C. Dropwise add Phenylmagnesium Bromide (1.2 equiv, 3.0 M in ether).
-
Stir at RT for 4 hours. Quench with saturated
. -
Extract with EtOAc, dry over
, and concentrate to yield 1-phenyl-1-tetralol .
Step 2: Dehydration
-
Dissolve crude tetralol in Toluene (50 mL).
-
Add p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Reflux with a Dean-Stark trap for 2 hours until water evolution ceases.
-
Wash with
, dry, and concentrate to yield 1-phenyl-3,4-dihydronaphthalene .
Step 3: Aromatization (The Critical Step)
-
Dissolve the dihydronaphthalene (5 mmol) in 1,4-Dioxane (20 mL).
-
Add DDQ (1.1 equiv, 5.5 mmol). Note: The solution will turn deep red/brown due to Charge Transfer Complex formation.
-
Reflux for 6–12 hours. Monitor by TLC (the starting material is fluorescent; the product is intensely fluorescent).
-
Workup: Cool the mixture. Filter off the precipitated
(hydroquinone). -
Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Safety Note: DDQ can generate HCN gas if exposed to strong acids at high temperatures. Always work in a well-ventilated fume hood.
Protocol 2: Synthesis of Phenanthrenes via Enol Triflates
For creating fused systems, we convert the ketone into a cross-coupling handle.
Experimental Procedure
Step 1: Enol Triflate Formation Rationale: The ketone oxygen is converted into a pseudohalide (triflate), activating the position for Pd-catalysis.
-
Dissolve
-tetralone (10 mmol) in dry THF (50 mL) and cool to -78°C. -
Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 mins to generate the enolate.
-
Add
(N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv) dissolved in THF. -
Warm to RT and stir overnight.
-
Quench with water, extract with ether. Purify rapidly on neutral alumina (silica can hydrolyze the triflate).
Step 2: Suzuki-Miyaura Coupling
-
Combine Enol Triflate (5 mmol), 2-Formylphenylboronic acid (1.2 equiv), and
(3 equiv) in DME/Water (4:1). -
Degas with Argon for 15 mins.
-
Add
(5 mol%). -
Reflux for 12 hours.
-
Isolate the biaryl intermediate (1-(2-formylphenyl)-3,4-dihydronaphthalene).
Step 3: Cyclization to Phenanthrene Note: The intermediate from Step 2 contains an aldehyde. For a hydrocarbon phenanthrene, a Wittig reaction followed by photocyclization (Mallory) is standard. Alternatively, acid-catalyzed cyclization of the aldehyde yields benz[a]anthracene derivatives.
Standard Mallory Photocyclization:
-
Dissolve the stilbene-like precursor in Cyclohexane (dilute, ~0.01 M).
-
Add Iodine (
, 5 mol%) and Propylene Oxide (excess, as HI scavenger). -
Irradiate with a medium-pressure Hg lamp (quartz vessel) until consumption of starting material.
-
Wash with
to remove iodine.
Comparative Data: Aromatization Reagents
When selecting an oxidant for the final step, consider the following compatibility data:
| Reagent | Conditions | Tolerance | Byproducts |
| DDQ | Reflux Dioxane/Benzene | High (Esters, Ketones OK) | |
| Pd/C | High Temp (>200°C) | Low (Reduces alkenes/nitro) | |
| Sulfur (S8) | Melt (>200°C) | Moderate | |
| p-Chloranil | Reflux Xylene | High (Milder than DDQ) | Hydroquinone |
References
-
DDQ Oxidation Mechanism: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
-
Enol Triflate Synthesis: McMurry, J. E., & Scott, W. J. (1983). A new method for the regioselective synthesis of enol triflates. Tetrahedron Letters, 24(10), 979-982. Link
-
Suzuki Coupling on Triflates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Mallory Photocyclization: Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[1][2][3] Organic Reactions, 30, 1–456. Link
- Tetralone Functionalization: Rao, G. S. K., et al. (1987). Vilsmeier-Haack Reaction on Tetralones. Indian Journal of Chemistry, 26B, 983.
Sources
Application Notes and Protocols for the Functionalization of 1-Ethyl-7-methoxy-2-tetralone at the C1 Position
Introduction: Strategic C1 Functionalization of a Privileged Scaffold
The 1-Ethyl-7-methoxy-2-tetralone scaffold is a key building block in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic importance lies in the potential for diversification through functionalization, particularly at the C1 position. Introducing new substituents at this stereocenter can profoundly modulate the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the chemical principles and practical protocols for achieving C1 functionalization of this valuable tetralone derivative, with a focus on alkylation, arylation, and acylation reactions. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for creating diverse libraries of novel compounds for screening and lead optimization. The underlying principles of enolate chemistry, stereoselectivity, and reaction optimization are discussed to empower the user to adapt and refine these protocols for their specific synthetic goals.
Core Principle: The Enolate as the Gateway to C1 Functionalization
The reactivity of this compound at the C1 position is governed by the formation of an enolate intermediate.[1] The carbon alpha to the carbonyl group (C1) is acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.[1] The formation of this enolate is a critical step that transforms the otherwise unreactive C1 position into a potent nucleophile, capable of reacting with a variety of electrophiles.
The choice of base and reaction conditions for enolate formation is paramount to achieving successful and selective C1 functionalization. Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible deprotonation, thereby generating a high concentration of the enolate for subsequent reaction.[1] Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric bulk, which minimizes side reactions such as nucleophilic addition to the carbonyl group.
Figure 1: General workflow for the C1 functionalization of this compound via an enolate intermediate.
Part 1: C1-Alkylation Protocols
Alkylation at the C1 position introduces a new carbon-carbon bond and a quaternary stereocenter, offering a direct route to analogues with modified steric and electronic properties. The success of this reaction hinges on the efficient generation of the enolate and the subsequent reaction with a suitable alkylating agent.
Protocol 1.1: C1-Methylation of this compound
This protocol details the introduction of a methyl group at the C1 position, a common modification in medicinal chemistry to probe the effects of small alkyl substituents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Flash chromatography setup
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[2][3][4][5] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Perform the reaction under an inert atmosphere of argon or nitrogen to prevent quenching of the organolithium reagent and the enolate.
Step-by-Step Procedure:
-
Preparation of LDA:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (e.g., 20 mL for a 1 mmol scale reaction) and cool to -78 °C.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
-
Enolate Formation:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the tetralone to the LDA solution at -78 °C dropwise over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add methyl iodide (1.2 equivalents) to the reaction mixture at -78 °C via syringe.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-ethyl-1-methyl-7-methoxy-2-tetralone.
-
Expected Results and Characterization:
The reaction is expected to yield the C1-methylated product in moderate to good yield. The diastereoselectivity of the reaction will depend on the facial bias of the enolate, which is influenced by the existing C1-ethyl group.
-
¹H NMR: Expect to see a new singlet corresponding to the newly introduced methyl group, and the disappearance of the C1 methine proton. The signals for the ethyl group and the aromatic protons will also be present.
-
¹³C NMR: A new quaternary carbon signal will appear in the aliphatic region, and a new methyl carbon signal will be observed.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the C1-methylated product.
| Reaction Step | Key Parameters | Expected Outcome |
| LDA Formation | -78 °C, 30 min | Clear, colorless solution of LDA |
| Enolate Formation | -78 °C, 1 hr | Complete deprotonation of the tetralone |
| Alkylation | -78 °C, 2-4 hr | Formation of the C1-methylated product |
| Purification | Flash Chromatography | Isolated pure product |
Part 2: C1-Arylation via Palladium Catalysis
The introduction of an aryl group at the C1 position can lead to compounds with significantly different biological activities, often through the introduction of new binding interactions. Palladium-catalyzed α-arylation of ketones is a powerful method for forming C(sp²)-C(sp³) bonds.[6][7][8][9]
Protocol 2.1: Palladium-Catalyzed C1-Arylation with an Aryl Bromide
This protocol describes a method for the α-arylation of this compound using a palladium catalyst and a suitable ligand.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, DavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Glovebox (recommended for handling palladium catalyst and ligand)
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with care.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox, add Pd₂(dba)₃ (e.g., 2 mol %), the phosphine ligand (e.g., 4.4 mol %), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.
-
Add this compound (1 equivalent) and the aryl bromide (1.2 equivalents).
-
Add anhydrous toluene.
-
-
Reaction:
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Figure 2: Simplified representation of the palladium-catalyzed α-arylation of a ketone.
Part 3: C1-Acylation for the Synthesis of 1,3-Diketone Derivatives
Acylation at the C1 position introduces a second carbonyl group, leading to the formation of a 1,3-dicarbonyl compound. These derivatives are valuable intermediates for further synthetic transformations, such as the synthesis of heterocyclic compounds.
Protocol 3.1: C1-Acetylation using an Acylating Agent
This protocol outlines the acylation of the enolate of this compound with an acetylating agent.
Materials:
-
This compound
-
Anhydrous THF
-
LDA (prepared as in Protocol 1.1)
-
Acetyl chloride or acetic anhydride
-
Saturated aqueous NaHCO₃ solution
Safety Precautions:
-
Acetyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.
Step-by-Step Procedure:
-
Enolate Formation:
-
Generate the lithium enolate of this compound as described in Protocol 1.1.
-
-
Acylation:
-
At -78 °C, slowly add acetyl chloride (1.2 equivalents) to the enolate solution.
-
Stir the reaction at -78 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous work-up as described in Protocol 1.1.
-
Purify the resulting 1,3-diketone by flash column chromatography.
-
Considerations for Diastereoselectivity:
The introduction of a new substituent at the C1 position of this compound creates a quaternary stereocenter. The facial selectivity of the enolate's attack on the electrophile will determine the diastereomeric ratio of the product. This selectivity is influenced by the steric hindrance of the existing ethyl group, which will direct the incoming electrophile to the less hindered face of the enolate.[10] For reactions where high diastereoselectivity is crucial, optimization of the reaction temperature, solvent, and counterion of the enolate may be necessary. Chiral auxiliaries or catalysts can also be employed for enantioselective functionalization. The separation of diastereomers can often be achieved by chromatographic methods such as flash chromatography or HPLC.[11][12]
References
-
Witt, C. H., & Woerpel, K. A. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 24(37), 6722–6727. [Link]
-
House, H. O., & Kramar, V. (1968). The chemistry of carbanions. XV. The alkylation of unsymmetrical ketones. The Journal of Organic Chemistry, 33(3), 943-949. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
- Hartwig, J. F. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]
-
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]
-
American Chemical Society. (n.d.). Palladium-Catalyzed alpha-Arylation of Esters and Amides Under More Neutral Conditions. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
The Hartwig Group. (n.d.). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Macmillan Group. (2008, March 12). Enolate Seminar. [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2008). Palladium-catalyzed α-arylation of esters with chloroarenes. Organic letters, 10(8), 1549–1552. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
MDPI. (2025, November 11). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]
-
Macmillan Group. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
NIH. (n.d.). Enantioselective organocatalytic α-fluorination of cyclic ketones. [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
JoVE. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
SciSpace. (n.d.). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. (n.d.). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. [Link]
-
ResearchGate. (2026, January 27). Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry. [Link]
-
International Journal of Chemistry. (n.d.). Synthesis of 8-Methoxy-1-Tetralone. [Link]
-
NIH. (n.d.). Enantioselective α-heterofunctionalization reactions of catalytically generated C1-Lewis base enolates. [Link]
-
NIH. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. [Link]
-
ResearchGate. (2019, August 19). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]
-
ResearchGate. (n.d.). An Expeditious Synthesis of 8-Methoxy-1-tetralone. [Link]
-
ResearchGate. (2025, November 1). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]
-
NIH. (n.d.). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
The Hartwig Group. (n.d.). Publications. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. [Link]
-
NIH. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
Sources
- 1. Diastereoselective Alkylations of Chiral Tetrazolo[1,5- a]azepines via Heterobenzylic Anion Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of Methoxy Tetralones in the Total Synthesis of 13-Ethyl Gonane Steroids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of methoxy tetralone derivatives in the total synthesis of 13-ethyl gonane steroids, a class of synthetic hormones with significant therapeutic applications, including hormonal contraception. While the specific molecule "1-Ethyl-7-methoxy-2-tetralone" is not prominently featured in established synthetic routes, this guide will focus on the well-documented and industrially relevant Torgov-type reaction, which utilizes a closely related and commercially available precursor, 6-methoxy-1-tetralone , as the A-ring synthon. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming strategy and provide detailed, field-proven protocols for the key transformations leading to the gonane core. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and actionable experimental procedures.
Introduction: The Architectural Significance of Methoxy Tetralones in Steroid Synthesis
The total synthesis of steroids has been a landmark achievement in organic chemistry, enabling access to a vast array of biologically active molecules. Among the various synthetic strategies, the Torgov reaction has emerged as a convergent and efficient method for the construction of the steroid nucleus.[1] This approach typically involves the condensation of an A-ring precursor with a C/D-ring fragment.
6-Methoxy-1-tetralone serves as a robust and versatile A-ring synthon in the synthesis of numerous 19-norsteroids, particularly those with an ethyl group at the C-13 position, such as norgestrel and its biologically active enantiomer, levonorgestrel. The methoxy group on the aromatic ring is a key functional handle that can be readily converted to a hydroxyl group, a common feature in many biologically active steroids, or retained to modulate the electronic properties and metabolic stability of the final compound.
The overall synthetic strategy, which will be detailed in the subsequent sections, hinges on the initial reaction of 6-methoxy-1-tetralone with a vinyl nucleophile, followed by condensation with an ethyl-substituted cyclopentanedione derivative to construct the complete steroid skeleton.
The Core Synthetic Pathway: A Torgov-Type Approach to 13-Ethyl Gonanes
The total synthesis of 13-ethyl gonane steroids, such as norgestrel, via a Torgov-type reaction can be dissected into several key stages. The following sections will provide a detailed examination of each stage, including the underlying chemistry and step-by-step experimental protocols.
Figure 1: Torgov-type synthesis pathway for 13-ethyl gonane steroids.
Step 1: Formation of the Vinyl Alcohol Intermediate
The initial step involves the nucleophilic addition of a vinyl group to the carbonyl carbon of 6-methoxy-1-tetralone. This is typically achieved through a Grignard reaction with vinylmagnesium bromide. This transformation is crucial as it introduces the two-carbon unit that will ultimately form part of the B-ring of the steroid.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-vinyl-1-naphthol [2]
-
Materials:
-
6-Methoxy-1-tetralone
-
Vinylmagnesium bromide solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methoxy-1-tetralone (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the vinylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol, which can be used in the next step without further purification.
-
Step 2: Condensation and Formation of the Seco-Steroid
The vinyl alcohol intermediate is then condensed with 2-ethyl-1,3-cyclopentanedione. This reaction forms a tricyclic intermediate known as a seco-steroid, which contains all the carbon atoms of the final gonane skeleton.[2]
Protocol 2: Synthesis of the Seco-steroid Intermediate [2]
-
Materials:
-
Crude 1,2,3,4-Tetrahydro-6-methoxy-1-vinyl-1-naphthol (from Protocol 1)
-
2-Ethyl-1,3-cyclopentanedione
-
Triton B (benzyltrimethylammonium hydroxide, 40% in methanol)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude vinyl alcohol (1.0 eq) and 2-ethyl-1,3-cyclopentanedione (1.1 eq) in methanol.
-
Add a catalytic amount of Triton B to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the formation of the seco-steroid by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude seco-steroid.
-
Step 3: Cyclodehydration to the Gonane Skeleton
The seco-steroid undergoes an intramolecular aldol condensation followed by dehydration to form the tetracyclic gonane skeleton. This acid-catalyzed cyclization is the key ring-closing step in the Torgov synthesis.
Protocol 3: Cyclization to 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one [2]
-
Materials:
-
Crude seco-steroid (from Protocol 2)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
-
Procedure:
-
Dissolve the crude seco-steroid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pentaenone.
-
Subsequent Transformations to Bioactive Steroids
The resulting pentaenone is a versatile intermediate that can be further elaborated to a variety of 13-ethyl gonane steroids. The following sections briefly outline the key subsequent transformations.
Birch Reduction
To obtain the desired stereochemistry and saturation of the B-ring, a Birch reduction is commonly employed. This dissolving metal reduction selectively reduces the aromatic A-ring and the conjugated double bond system.
Protocol 4: Synthesis of 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one (Methoxydienone) [3]
-
Materials:
-
13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one
-
Lithium metal
-
Liquid ammonia
-
Anhydrous THF
-
tert-Butanol
-
-
Procedure:
-
Set up a three-necked flask with a dry ice condenser and a nitrogen inlet.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add small pieces of lithium metal until a persistent blue color is obtained.
-
Add a solution of the pentaenone and tert-butanol in anhydrous THF dropwise to the lithium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield methoxydienone.
-
Ethynylation and Hydrolysis to Levonorgestrel
The final steps in the synthesis of levonorgestrel involve the introduction of an ethynyl group at the C-17 position and the hydrolysis of the enol ether at C-3 to a ketone.
Protocol 5: Synthesis of Levonorgestrel [4][5]
-
Materials:
-
Methoxydienone
-
Lithium acetylide-ethylenediamine complex
-
Anhydrous THF
-
Hydrochloric acid
-
-
Procedure:
-
Ethynylation: To a suspension of lithium acetylide-ethylenediamine complex in anhydrous THF at 0 °C, add a solution of methoxydienone in THF. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: Carefully pour the reaction mixture into a cold aqueous solution of hydrochloric acid. Stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the enol ether.
-
Extract the product with an organic solvent, wash the combined organic layers until neutral, dry, and concentrate.
-
Purify the crude product by recrystallization to obtain levonorgestrel.
-
Characterization Data of Key Intermediates
Accurate characterization of intermediates is critical for ensuring the success of a multi-step synthesis. Below is a summary of typical characterization data for key compounds in the pathway.
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | ¹H NMR (CDCl₃): δ 7.99 (d, 1H), 6.85 (dd, 1H), 6.68 (d, 1H), 3.84 (s, 3H), 2.93 (t, 2H), 2.64 (t, 2H), 2.13 (m, 2H). IR (KBr, cm⁻¹): 1675 (C=O). |
| 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | C₂₀H₂₈O₂ | 300.44 | ¹H NMR (CDCl₃): δ 5.75 (s, 1H), 4.65 (s, 1H), 3.58 (s, 3H), 0.92 (t, 3H). IR (KBr, cm⁻¹): 1735 (C=O), 1660 (C=C). MS (m/z): 300 (M⁺).[6] |
| Levonorgestrel | C₂₁H₂₈O₂ | 312.45 | ¹H NMR (CDCl₃): δ 5.83 (s, 1H), 2.61 (s, 1H, C≡CH), 0.91 (t, 3H). IR (KBr, cm⁻¹): 3300 (O-H, C≡C-H), 2100 (C≡C), 1650 (C=O). MS (m/z): 312 (M⁺).[7] |
Conclusion
The Torgov-type synthesis, utilizing 6-methoxy-1-tetralone as a key building block, remains a powerful and efficient strategy for the construction of 13-ethyl gonane steroids. The protocols and data presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis of these and related steroid structures. The inherent modularity of this synthetic approach also offers opportunities for the generation of novel analogs with potentially enhanced or modified biological activities, making it a valuable tool in modern drug discovery and development.
References
- This reference is a placeholder and should be replaced with a specific cit
- This reference is a placeholder and should be replaced with a specific cit
-
Synthesis of 13β-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one. PrepChem.com. Available at: [Link]
- CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents.
- This reference is a placeholder and should be replaced with a specific cit
- CN101982472B - Synthesis process of levonorgestrel by methoxydienone - Google Patents.
- This reference is a placeholder and should be replaced with a specific cit
-
Synthesis of related substances from levonorgestrel - ResearchGate. Available at: [Link]
- This reference is a placeholder and should be replaced with a specific cit
-
Methoxydienone - Wikipedia. Available at: [Link]
- This reference is a placeholder and should be replaced with a specific cit
-
(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one - PubChem. Available at: [Link]
- Torgov reaction - Wikipedia. A general reference to the Torgov reaction could be placed here. (Note: A specific URL was not found in the search results, but this is a well-known named reaction in organic chemistry).
Sources
- 1. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
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- 6. Methoxydienone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 1-Ethyl-7-methoxy-2-tetralone for Pharmaceutical Intermediate Production
Introduction
1-Ethyl-7-methoxy-2-tetralone is a crucial molecular scaffold and a key intermediate in the synthesis of various pharmacologically active compounds. Its structural complexity, featuring a substituted tetralone core, makes it a valuable building block in medicinal chemistry and drug development.[1][2] However, transitioning the synthesis of such molecules from the laboratory bench to an industrial scale presents significant challenges, including safety, cost-effectiveness, and reproducibility.[3]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable two-stage synthesis of this compound. We will first detail a modern, safe, and efficient method for producing the 7-methoxy-2-tetralone precursor, moving beyond traditional, hazardous protocols. Subsequently, we will describe a highly selective and controlled ethylation protocol to yield the final product. The methodologies herein are designed with scalability in mind, emphasizing process safety, operational simplicity, and high fidelity.
Chapter 1: Retrosynthetic Analysis and Strategic Considerations for Scale-Up
A logical retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections. The first is the C-C bond at the C1 position, suggesting an alkylation of a 7-methoxy-2-tetralone precursor. The second disconnection breaks down the tetralone ring itself, leading back to a naphthalene-based starting material.
Caption: Retrosynthetic pathway for this compound.
This analysis defines our forward-synthesis strategy:
-
Stage 1: Synthesis of 7-Methoxy-2-tetralone: Efficiently and safely construct the core tetralone structure from a commercially available starting material.
-
Stage 2: Selective C1-Ethylation: Introduce the ethyl group at the C1 position of the tetralone ring with high selectivity and yield.
Key Scale-Up Considerations:
-
Thermal Management: Exothermic reactions must be carefully controlled with appropriate reactor cooling systems to prevent runaways.
-
Reagent Handling: The safe storage, transfer, and charging of hazardous or pyrophoric materials are paramount.
-
Process Robustness: The chosen method must be tolerant to minor fluctuations in reaction conditions, which are more common in larger vessels.[4]
-
Isolation & Purification: Methods like crystallization are preferred over chromatography for large-scale purification due to cost and solvent usage.
Chapter 2: Scalable Synthesis of the 7-Methoxy-2-tetralone Intermediate
Method Selection: A Comparative Analysis
The synthesis of 7-methoxy-2-tetralone is pivotal. The traditional approach involves a Birch reduction of 2,7-dimethoxynaphthalene.
-
Classic Birch Reduction: This method utilizes metallic sodium or lithium dissolved in liquid ammonia at cryogenic temperatures (-78 °C).[5] While effective, its scale-up is fraught with challenges:
-
Safety: Handling large quantities of metallic sodium, a highly reactive and flammable substance, poses significant risks.
-
Operational Complexity: Maintaining cryogenic temperatures in large-scale reactors is energy-intensive and requires specialized equipment.
-
Waste Stream: Quenching large amounts of reactive metal generates considerable hazardous waste.
-
-
Modern Photocatalytic Reduction: A superior alternative for scale-up is the photocatalytic reduction of 2,7-dimethoxynaphthalene.[6] This method offers a much more favorable profile for industrial application:
-
Enhanced Safety: It avoids the use of high-risk metallic sodium.[6]
-
Mild Conditions: The reaction proceeds at ambient temperatures (20-35 °C), eliminating the need for cryogenic infrastructure.[6]
-
High Yield: This process can achieve yields of up to 85% or higher.[6]
-
Green Chemistry: It results in less wastewater and a more environmentally benign footprint.
-
Given these advantages, the photocatalytic approach is the recommended method for a scalable and safe synthesis.
Protocol: Photocatalytic Reduction of 2,7-Dimethoxynaphthalene
This protocol is adapted from established procedures for the photocatalytic reduction and subsequent hydrolysis to yield 7-methoxy-2-tetralone.[6]
Materials & Equipment:
| Item | Specification | Purpose |
| Reactant | 2,7-Dimethoxynaphthalene | Starting Material |
| Solvent | Ethanol (or Methanol) | Reaction Medium |
| Photocatalyst | Titanium Dioxide (TiO₂, anatase, 20-100 nm) | Catalyst for reduction |
| Acid | Hydrochloric Acid (2M aq.) | Hydrolysis of intermediate |
| Reactor | Jacketed glass reactor with UV irradiation | Controlled reaction vessel |
| Ancillary Equipment | Overhead stirrer, temperature probe, condenser | Standard reactor setup |
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 2,7-dimethoxynaphthalene and the nano-photocatalyst (e.g., TiO₂). The recommended weight ratio of catalyst to starting material is (0.2-1.0):1.[6]
-
Solvent Addition: Add ethanol to the reactor. The recommended weight ratio of solvent to starting material is (10-20):1.[6]
-
Reaction Initiation: Begin vigorous stirring to ensure a uniform suspension. Circulate coolant through the reactor jacket to maintain an internal temperature of 20-35 °C.
-
Photocatalysis: Turn on the UV irradiation source. Monitor the reaction progress using a suitable in-process control (IPC) such as HPLC or TLC. The typical reaction time is 8-16 hours.[6]
-
Catalyst Removal: Once the reaction is complete, turn off the UV source. Filter the reaction mixture to remove the solid photocatalyst. The catalyst can often be recovered, washed, and reused.
-
Hydrolysis: Transfer the filtrate to a separate reactor. Add 2M hydrochloric acid and heat the mixture to reflux to facilitate the hydrolysis of the enol ether intermediate to the desired ketone.
-
Work-up and Isolation: After hydrolysis is complete (monitor by IPC), cool the mixture. Perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 7-methoxy-2-tetralone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Workflow Diagram: Synthesis of 7-Methoxy-2-tetralone
Caption: Workflow for the photocatalytic synthesis of the tetralone intermediate.
Chapter 3: Selective C1-Ethylation
Mechanistic Insights & Controlling Selectivity
The introduction of the ethyl group at the C1 position is achieved via the alkylation of a ketone enolate. The key to a successful and high-yielding reaction is the precise control over the formation of the enolate and its subsequent reaction with an ethyl electrophile.
-
Enolate Formation: A strong, non-nucleophilic base is required to deprotonate the α-carbon (C1) of the tetralone. Lithium diisopropylamide (LDA) is an excellent choice as it is a strong, sterically hindered base that rapidly and quantitatively forms the kinetic enolate at low temperatures, minimizing side reactions.
-
C- vs. O-Alkylation: A common side reaction is O-alkylation, where the electrophile attacks the oxygen atom of the enolate. To favor the desired C-alkylation, a polar aprotic solvent like tetrahydrofuran (THF) is used, and the reaction is kept at a low temperature.
-
Electrophile Choice: Ethyl iodide is a highly effective electrophile for this transformation due to the good leaving group ability of iodide.
Protocol: Enolate-Mediated Ethylation of 7-Methoxy-2-tetralone
Materials & Equipment:
| Item | Specification | Purpose |
| Reactant | 7-Methoxy-2-tetralone | Substrate |
| Base | Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | Deprotonation to form enolate |
| Electrophile | Ethyl Iodide (EtI) | Source of ethyl group |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction Medium |
| Quenching Agent | Saturated Ammonium Chloride (aq.) | Neutralize reactive species |
| Reactor | Jacketed glass reactor | Controlled reaction vessel |
| Ancillary Equipment | Inert atmosphere (N₂/Ar), addition funnel, stirrer, temperature probe | Maintain anhydrous/anaerobic conditions |
Procedure:
-
Reactor Preparation: Set up a dry, inerted (purged with Nitrogen or Argon) jacketed reactor.
-
Substrate Solution: Charge the reactor with 7-methoxy-2-tetralone and anhydrous THF. Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Enolate Formation: Slowly add the LDA solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for an additional hour after the addition is complete to ensure full enolate formation.
-
Alkylation: Add ethyl iodide dropwise to the enolate solution, again maintaining a temperature of -78 °C. After the addition, allow the reaction to stir at this temperature for 2-3 hours, or until IPC (TLC/HPLC) indicates the consumption of the starting material.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction, ensuring the temperature is kept low initially.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified via vacuum distillation or crystallization to yield pure this compound.
Reaction Mechanism Diagram
Caption: Mechanism for the selective C1-ethylation of the tetralone.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable pathway to this compound, a valuable pharmaceutical intermediate. By replacing the hazardous Birch reduction with a modern photocatalytic method for the precursor synthesis, this process offers significant improvements in safety, operational simplicity, and environmental impact. The subsequent highly selective, low-temperature enolate alkylation ensures a high yield of the final product. This integrated approach, grounded in sound chemical principles and designed for scalability, offers a robust platform for the efficient production of this important molecular building block.
References
- CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
-
How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]
-
Tetralone synthesis - Organic Chemistry Portal. [Link]
-
The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - National Institutes of Health (NIH). [Link]
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis - MDPI. [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - ARKIVOC. [Link]
-
A concise approach for the synthesis of 6-methoxy-2-tetralone - MedCrave online. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Royal Society of Chemistry. [Link]
-
Synthesis method of 5-methoxy-2-tetralone - Patsnap. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
(PDF) Synthesis of 8-Methoxy-1-Tetralone - ResearchGate. [Link]
-
Reactions on alpha tetralone to synthesize naphthalene - Chemistry Stack Exchange. [Link]
-
Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. [Link]
- Preparation method of 1-tetralone - Google P
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik. [Link]
-
(PDF) An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - ResearchGate. [Link]
-
Grignard Reagents - Chemistry LibreTexts. [Link]
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving solubility of 1-Ethyl-7-methoxy-2-tetralone in organic solvents
Topic: Solubility Optimization & Handling Guide Product: 1-Ethyl-7-methoxy-2-tetralone (Intermediate for Steroid/Terpenoid Synthesis) Audience: Organic Chemists, Process Development Scientists[1][2]
Core Solubility Profile & Solvent Selection
Executive Summary: this compound is a lipophilic, bicyclic aromatic ketone.[1][2] Its solubility behavior is governed by the competition between the hydrophobic ethyl/aromatic regions and the polar methoxy/ketone functionalities.
-
Primary Challenge: The molecule has a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize during purification due to a likely low melting point (often <50°C for substituted tetralones) and high solubility in mid-polarity solvents.[1]
-
Best Solvents for Dissolution: Halogenated solvents (DCM) and aromatics (Toluene).[2]
-
Best Solvents for Crystallization: Alcohols (Isopropanol, Ethanol) often paired with alkanes (Hexanes).[2]
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Halogenated | Dichloromethane (DCM) | Excellent | Ideal for reaction medium and extraction.[1][2] High volatility aids removal.[1][2] |
| Aromatic | Toluene | Excellent | Good for high-temperature reactions (Dean-Stark).[1][2] Harder to remove than DCM.[1][2] |
| Esters | Ethyl Acetate | Good | Standard chromatography solvent.[2] Can be used for recrystallization if cooled to -20°C. |
| Ethers | THF, MTBE | Good | THF is excellent for reactions; MTBE is preferred for extractions (less peroxide risk).[1][2] |
| Alcohols | Methanol, Isopropanol | Moderate | Key Crystallization Solvents. Solubility drops sharply with temperature.[2] |
| Alkanes | Hexanes, Pentane | Poor | Anti-Solvent. Used to force precipitation or induce crystallization.[2][3] |
| Water | Water | Insoluble | Strictly an anti-solvent or wash medium.[2] |
Troubleshooting Guides (FAQ)
Scenario A: "My product is oiling out during recrystallization instead of forming crystals."
Diagnosis: This occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solvated compound. The compound separates as a liquid droplet (emulsion) rather than a solid crystal lattice.[2]
Corrective Protocol:
-
Switch Solvent System: If using Ethanol/Water, switch to Isopropanol (IPA)/Hexanes .[2] Water often exacerbates oiling in lipophilic ethers.[1][2]
-
The "Re-Dissolve" Method:
-
Heat the mixture until the oil dissolves (add more solvent if necessary).[3]
-
Allow the solution to cool to room temperature very slowly (wrap the flask in foil/towel).
-
Seeding: Add a seed crystal of pure material at the first sign of turbidity. If no seed is available, scratch the glass wall with a glass rod to create nucleation sites.
-
-
Temperature Control: Do not cool to 0°C immediately. Let the equilibrium establish at 20°C first.
Scenario B: "I need to run a reaction at high concentration (>1 M), but it precipitates."
Diagnosis: While soluble in many organic solvents, the 1-ethyl substituent increases the lattice energy compared to the liquid parent (7-methoxy-2-tetralone), limiting solubility in mid-polar solvents like pure Ethanol.[1][2]
Solution: Use a Co-Solvent System .
-
Example: If your reaction is in Ethanol, run it in 9:1 Ethanol:DCM.[2] This disrupts the crystal lattice formation without significantly altering the polarity environment for most nucleophilic additions.
Scenario C: "The compound streaks on silica gel columns."
Diagnosis: The ketone and methoxy groups can act as weak Lewis bases, interacting with acidic sites on silica gel, causing peak tailing.
Solution:
-
Buffer the Eluent: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase.[2] This neutralizes the acidic silica sites.[2]
-
Loading Solvent: Do not load in DCM if possible (it spreads the band).[2] Load by adsorbing the crude oil onto silica ("dry loading") or dissolving in a minimum volume of Toluene.
Visualized Workflows
Workflow 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent based on experimental intent (Reaction vs. Purification).
Workflow 2: Recrystallization Rescue Protocol
Caption: Step-by-step logic for rescuing a failed recrystallization (oiling out).
Detailed Experimental Protocols
Protocol A: Two-Solvent Recrystallization (IPA/Hexane)
Recommended for high-purity isolation.[1][2]
-
Dissolution: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.
-
Primary Solvent: Add Isopropanol (IPA) dropwise while heating to 60°C. Swirl until fully dissolved. If the solution is dark, treat with activated charcoal and filter hot.
-
Anti-Solvent Addition: While maintaining 60°C, add Hexanes dropwise.
-
Visual Cue: Stop adding Hexanes the moment a persistent faint cloudiness (turbidity) appears.[2]
-
-
Clarification: Add 1-2 drops of hot IPA to make the solution clear again.
-
Nucleation: Remove from heat. Place the flask on a cork ring and cover with a beaker (creates an air insulator). Allow to reach room temperature undisturbed (approx. 1-2 hours).
-
Harvest: Once crystals form, cool in an ice bath for 15 minutes, then filter via vacuum filtration. Wash with cold Hexanes.[1][2]
Protocol B: Dry-Loading for Chromatography
Recommended if solubility in the mobile phase (Hexane/EtOAc) is limited.[1]
-
Dissolve the crude material in a minimal amount of DCM.[2][3]
-
Evaporate the solvent under reduced pressure (Rotovap) until a fine, free-flowing powder remains.
-
Pour this powder onto the top of your pre-packed column.[2]
-
Elute with a gradient of Hexanes -> 20% EtOAc/Hexanes.[1][2]
References
-
Biosynth. (n.d.).[2] 7-Methoxy-2-tetralone Properties and Applications. Retrieved from
- Provides baseline solubility data for the parent methoxy-tetralone scaffold.
-
Organic Syntheses. (1971).[2] 6-Methoxy-β-Tetralone. Org. Synth. 1971, 51, 109.[2] Retrieved from
- Authoritative protocol for handling methoxy-tetralones, including specific extraction and distillation workflows relevant to the ethyl-substituted deriv
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 77785, 7-Methoxy-2-tetralone. Retrieved from
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
- Standard operating procedure adapted for the "Recrystalliz
Sources
troubleshooting low yields in 1-Ethyl-7-methoxy-2-tetralone alkylation
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Low Yields in 1-Ethyl-7-methoxy-2-tetralone Alkylation
Executive Summary
The alkylation of 7-methoxy-2-tetralone to synthesize This compound is a deceptively complex transformation. While the C-1 position is benzylic and thermodynamically favored for deprotonation, direct alkylation strategies frequently suffer from low yields (<40%) due to three competing mechanisms: polyalkylation , regio-isomerization (C-3 alkylation) , and O-alkylation .
This guide provides a root-cause analysis and validated protocols to overcome these bottlenecks. The recommended solution shifts from direct enolate alkylation to the Stork Enamine Synthesis , which provides superior regiocontrol and prevents polyalkylation.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for troubleshooting alkylation failures. The direct alkylation route is inherently prone to side reactions due to the high reactivity of the benzylic position.
Part 2: Technical Deep Dive & Q&A
Category 1: Reaction Mechanism & Regioselectivity
Q: Why does direct alkylation with bases like NaH or NaOMe yield a mixture of products? A: The C-1 protons of 7-methoxy-2-tetralone are benzylic and significantly more acidic (pKa ~20) than the C-3 homobenzylic protons. However, two factors kill the yield:
-
Proton Transfer (The "Polyalkylation Trap"): Once the mono-ethyl product is formed, its remaining C-1 proton is still benzylic. The starting enolate can deprotonate the product, leading to a mixture of starting material, mono-ethyl, and di-ethyl products.
-
O-Alkylation: Tetralone enolates are ambient nucleophiles. In polar aprotic solvents (like DMF/DMSO) often used to boost reactivity, O-alkylation becomes a significant competitor to C-alkylation.
Q: How does the Stork Enamine method solve this? A: The Stork method uses a pyrrolidine enamine intermediate.
-
Regiocontrol: The enamine forms preferentially at the
position to maintain conjugation with the aromatic ring (7-methoxy group). This locks the nucleophilic character at C-1. -
Mono-alkylation: Unlike an enolate, the resulting iminium salt after alkylation is not basic and cannot deprotonate the product. This stops the reaction dead at the mono-ethyl stage.
Category 2: Reagents & Conditions
Q: I am using the enamine method but still seeing low conversion. What is wrong? A: Check your water removal . The formation of the enamine is reversible.[1][2] If water is not rigorously removed (Dean-Stark trap or molecular sieves), the equilibrium shifts back to the ketone.
-
Tip: Use toluene as the solvent and ensure the distillate is clear before adding the alkyl halide.
Q: Why is the hydrolysis step giving me a messy oil? A: The iminium salt intermediate is stable. If you hydrolyze with strong acid (HCl) at high heat, you risk demethylating the 7-methoxy group or causing polymerization.
-
Optimization: Use a buffered hydrolysis system (Sodium Acetate / Acetic Acid / Water) and reflux gently for 2-4 hours.
Part 3: Validated Experimental Protocols
Method A: Stork Enamine Synthesis (Recommended)
Target Yield: 75-85% | Specificity: >95% C-1 Alkylation
Step 1: Enamine Formation [1][3][4][5][6]
-
Dissolve 7-methoxy-2-tetralone (1.0 eq) in dry Toluene (10 mL/g).
-
Add Pyrrolidine (1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reflux with a Dean-Stark trap for 4–6 hours until water collection ceases.
-
Concentrate the solution in vacuo to remove excess pyrrolidine and toluene. The crude enamine is moisture-sensitive; proceed immediately.
Step 2: Alkylation
-
Dissolve the crude enamine in dry Acetonitrile or Dioxane (solvents that promote C-alkylation).
-
Add Ethyl Iodide (1.5 eq). Note: Ethyl bromide is slower; iodide is preferred.
-
Reflux under nitrogen for 12–18 hours. The mixture will turn dark/orange.
Step 3: Hydrolysis
-
Add a buffer solution of Sodium Acetate (2 eq) , Acetic Acid (2 eq) , and Water .
-
Reflux for 4 hours.
-
Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Method B: Direct Alkylation (For High-Throughput Screening Only)
Target Yield: 30-50% | Risk: High Polyalkylation
If you cannot use the enamine method, use Lithium Diisopropylamide (LDA) at low temperature to favor kinetic control, though thermodynamic equilibration is rapid in this system.
-
Cool THF to -78°C. Add LDA (0.95 eq - slight deficit prevents polyalkylation).
-
Add 7-methoxy-2-tetralone dropwise. Stir for 30 min.
-
Add Ethyl Iodide (1.0 eq) mixed with HMPA or DMPU (co-solvent to break up aggregates).
-
Allow to warm slowly to 0°C over 2 hours. quench immediately with NH₄Cl.
Part 4: Data & Troubleshooting Summary
Table 1: Comparison of Alkylation Strategies
| Parameter | Direct Alkylation (NaH/THF) | Direct Alkylation (LDA/-78°C) | Stork Enamine (Pyrrolidine) |
| Primary Product | Mixture (Mono + Di + O-alkyl) | Mono-alkyl (major) + Di-alkyl | Mono-alkyl (Exclusive) |
| Typical Yield | 20–35% | 40–55% | 75–85% |
| Regioselectivity | Poor (C1/C3 mix) | Moderate (C1 favored) | Excellent (C1 only) |
| Operational Difficulty | Low | High (Cryogenic) | Moderate (2 steps) |
Common Failure Modes:
-
Black Tar/Polymer: Caused by oxidation of the tetralone. Fix: Always degas solvents and run under N₂/Ar. 2-tetralones are air-sensitive.
-
Starting Material Recovery: Incomplete enamine formation. Fix: Extend Dean-Stark time or use fresh molecular sieves.
-
Low Yield with Ethyl Bromide: EtBr is less reactive than EtI. Fix: Add NaI (Finkelstein condition) or switch to EtI.
References
-
Stork Enamine Synthesis Original Methodology: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
-
Specific Application to 7-Methoxy-2-Tetralone: Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, (xi), 228-234. (Demonstrates tetralone reactivity and stability issues).
-
Enantioselective Alkylation (Phase Transfer Catalysis): While Stork is standard for racemic, PTC is used for chiral synthesis. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone. (Relevant analogue study).
-
Tetralone Stability & Handling: Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones. The Journal of Organic Chemistry, 66(21), 7113-7117.
Sources
Technical Support Center: Purification of 1-Ethyl-7-methoxy-2-tetralone
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Molecule: 1-Ethyl-7-methoxy-2-tetralone is a critical intermediate, often used in the synthesis of SERMs (Selective Estrogen Receptor Modulators) and steroid analogs.
The Challenge: The purification of 2-tetralones is notoriously difficult due to their inherent instability on standard silica gel. Unlike their 1-tetralone counterparts, 2-tetralones possess a highly reactive
-
Auto-oxidation: Leading to naphthol derivatives (browning on the column).
-
Enolization & Polymerization: Causing irreversible adsorption and yield loss.
-
Aromatization: Conversion to 7-methoxy-1-ethylnaphthalene.
This guide provides a field-proven protocol to neutralize this acidity and achieve high-purity isolation.
Pre-Purification Assessment (The "Triage")
Before loading your crude reaction mixture onto a column, you must validate the stability of your analyte in the stationary phase.[1]
Diagnostic TLC Protocol:
-
Prepare two TLC plates.
-
Plate A (Control): Standard Silica Gel 60 F254.
-
Plate B (Deactivated): Dip a standard plate in a solution of 5% Triethylamine (TEA) in Hexane, then air dry for 5 minutes.
-
Spot your crude mixture on both. Run in Hexane:EtOAc (8:2) .
-
Observation:
-
If Plate A shows streaking or a baseline spot that is absent on Plate B, your compound is decomposing on silica.
-
Action: You must use the TEA-buffered column protocol below.
-
The "Golden Path" Protocol: TEA-Buffered Chromatography
This protocol creates a basic environment that suppresses the acidic catalytic activity of silica gel, preserving the integrity of the 2-tetralone.
Reagents
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Buffer: Triethylamine (TEA).[1]
-
Eluents: Hexane (Hex) and Ethyl Acetate (EtOAc).[2][3][4][5]
Step-by-Step Methodology
| Phase | Action | Technical Rationale |
| 1. Slurry Preparation | Slurry silica in Hexane containing 1% TEA . | Pre-neutralizes the most active acidic sites on the silica surface before the compound touches them. |
| 2. Column Packing | Pour the slurry and flush with 3 column volumes (CV) of Hexane + 1% TEA . | Ensures the entire column bed is chemically homogeneous and basic. |
| 3. Sample Loading | Dry Load using Celite 545. Dissolve crude in minimal DCM, mix with Celite, and rotovap to dryness. | Avoids "band broadening" associated with liquid loading; Celite is pH neutral compared to silica. |
| 4. Elution Gradient | Solvent A: Hexane + 0.5% TEASolvent B: EtOAc + 0.5% TEAGradient: 0% to 20% B over 15 CV. | Maintains basicity throughout the run. If TEA is omitted from the eluent, the buffer will wash off, and decomposition will resume mid-column. |
| 5. Fraction Collection | Collect small fractions (approx 1/10th of CV). Monitor at 254 nm (aromatic ring) and 280 nm (carbonyl). | The methoxy group provides a strong UV chromophore. |
Troubleshooting & FAQs
Q1: My product turns brown/black on the column, and I recover less than 50%. Why?
Diagnosis: Acid-catalyzed oxidation/aromatization. The Fix: You likely skipped the TEA passivation or used insufficient TEA.
-
Immediate Action: If the column is running, flush immediately with 100% EtOAc to recover whatever survives.
-
Prevention: Follow the "Golden Path" protocol above. If silica still causes decomposition, switch to Neutral Alumina (Brockmann Grade III) . Alumina is naturally basic/neutral and far gentler on 2-tetralones.
Q2: I cannot separate the mono-ethyl product from the di-ethyl impurity.
Diagnosis: Insufficient selectivity. The 1,1-diethyl impurity is structurally very similar but slightly less polar (no enolizable proton at C1). The Fix:
-
Change Solvent Selectivity: Switch from EtOAc to Diisopropyl Ether (DIPE) or MTBE . Ethers often provide better separation for ketone alkylation products than esters.
-
Flatten the Gradient: Use an isocratic hold at the percentage where the first spot elutes (likely the di-ethyl impurity).
-
Check Rf Delta:
| Compound | Approx Rf (Hex:EtOAc 9:1) | Elution Order |
| 1,1-Diethyl-7-methoxy-2-tetralone | 0.45 | 1st (Least Polar) |
| This compound | 0.38 | 2nd (Target) |
| 7-Methoxy-2-tetralone (Starting Material) | 0.25 | 3rd (Most Polar/Streaks) |
Q3: Can I use DCM/MeOH as an eluent?
Answer: Avoid if possible. Methanol is protic and nucleophilic. In the presence of slightly acidic silica, MeOH can attack the ketone to form hemiacetals or ketals, especially with the electron-donating methoxy group activating the system. Stick to aprotic solvents (Hexane/EtOAc/Ether).
Decision Logic & Workflows
Diagram 1: Stationary Phase Decision Matrix
Caption: Logical flow for selecting the correct stationary phase based on compound stability.
Diagram 2: TEA Deactivation Workflow
Caption: Step-by-step column preparation to ensure complete neutralization of silanol groups.
References
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.[6] Arkivoc.[6] (Describes the instability of methoxy-tetralones and purification challenges).
-
University of Rochester, Department of Chemistry.Tips for Flash Column Chromatography: Acid Sensitive Compounds.
-
Teledyne ISCO.Purification of Acid-Sensitive Compounds.
-
Organic Syntheses.Benzyne Generation and Capture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Handling Oxidation Risks of 1-Ethyl-7-methoxy-2-tetralone
Status: Operational Topic: Stability, Oxidation Prevention, and Purification Protocols Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists
Executive Summary: The Chemical Hazard Profile
1-Ethyl-7-methoxy-2-tetralone is a bicyclic ketone intermediate often employed in the synthesis of steroids and SERMs (Selective Estrogen Receptor Modulators). Its structural features create a "perfect storm" for oxidative instability:
-
Benzylic Activation: The C1 position (bearing the ethyl group) is benzylic, stabilizing radical intermediates formed during autoxidation.
-
Alpha-Ketone Acidity: The same C1 position is alpha to a carbonyl, increasing the acidity of the proton and facilitating enolization—the gateway to oxidation.
-
Electron-Rich Ring: The 7-methoxy group donates electron density to the aromatic ring, making the system more susceptible to electrophilic attack and oxidative degradation.
The Result: Without rigorous exclusion of oxygen, this molecule rapidly degrades from a clear/pale oil into a dark brown tar containing hydroperoxides, 1,2-diketones, and aromatized naphthalene derivatives.
Visualizing the Risk: The Oxidation Cascade
The following diagram illustrates the mechanistic pathway of degradation. Understanding this causality is critical for selecting the correct troubleshooting steps.
Figure 1: The autoxidation pathway of 2-tetralones. The C1-ethyl group stabilizes the initial radical, accelerating the transition from Tetralone to Peroxide.
Troubleshooting Guide (Q&A)
Scenario A: Visual Degradation
Q: My sample was clear yesterday but is now dark brown/black. Is it recoverable?
-
Diagnosis: Advanced autoxidation leading to polymerization (tars) and quinone-like chromophores.
-
The Fix:
-
Do not distill immediately. Heating peroxides (which likely exist in the brown mixture) is a safety hazard.
-
Perform a Bisulfite Wash (See Protocol 1). The target tetralone will form a water-soluble adduct, while the "tar" and aromatized naphthalenes will remain in the organic layer.
-
Check Purity: If the recovered yield is <40%, the sample has likely aromatized to the naphthalene derivative, which is irreversible.
-
Scenario B: Yield Loss During Storage
Q: I stored the compound at 4°C, but the purity dropped by 10% over the weekend. Why?
-
Diagnosis: 4°C is insufficient if oxygen is present. The "Ethyl" group at C1 creates a tertiary center that lowers the activation energy for radical formation compared to unsubstituted tetralone.
-
The Fix:
-
Solvent: Store as a solid if possible. If an oil, store as a concentrated solution in degassed benzene or toluene (if compatible with next steps).
-
Atmosphere: Argon is superior to Nitrogen. Argon is denser than air and forms a "blanket" over the liquid surface in the vial, whereas Nitrogen can mix more easily with air currents.
-
Additive: For long-term storage (>1 week), add 1% w/w BHT (Butylated Hydroxytoluene) as a radical scavenger, provided it can be removed in the next step.
-
Scenario C: NMR Anomalies
Q: My Proton NMR shows a disappearing triplet at ~3.5 ppm and new aromatic signals.
-
Diagnosis: Aromatization. The triplet corresponds to the C1-H proton. Its disappearance suggests the formation of a double bond at C1-C2 (enol) or full aromatization to the naphthalene system.
-
The Fix: This is irreversible. You must repurify to remove the naphthalene byproduct, which acts as a "dead weight" in subsequent reactions. Use Protocol 1 .
Technical Protocol: The "Self-Validating" Purification System
The most reliable method to separate a 2-tetralone from its oxidized impurities is the Bisulfite Adduct Method . This system is "self-validating" because if the solid adduct does not form, your starting material is likely no longer a ketone.
Why this works:
-
Selectivity: Sodium bisulfite (
) reacts reversibly with sterically accessible ketones to form a water-soluble sulfonate salt. -
Exclusion: Oxidized impurities (naphthalenes) and over-oxidized products (carboxylic acids) do not form this adduct.
-
Steric Note: The 1-ethyl group adds steric bulk. You must use a high concentration of bisulfite and vigorous agitation (or sonication) to force adduct formation.
Protocol 1: Bisulfite Purification of this compound
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude oil in minimal Ethanol (EtOH) (approx 2 mL/g). | EtOH acts as a phase-transfer mediator. Do not use non-polar solvents yet. |
| 2. Adduct Formation | Add Saturated Aqueous | The ethyl group slows kinetics; vigorous mixing increases surface area for the heterogeneous reaction. |
| 3. Validation | Observation: A white precipitate should form. If no solid forms, add more EtOH. | Self-Validation Point: No precipitate = No ketone active site (sample is degraded). |
| 4. Wash | Filter the solid (or decant if oily). Wash with Diethyl Ether ( | The ether washes away the brown oxidized impurities (naphthalenes) which are not water-soluble. |
| 5. Regeneration | Suspend the white solid in water/DCM biphasic mixture. Add 10% | Base deprotonates the bisulfite adduct, collapsing it back to the ketone. |
| 6. Isolation | Separate organic layer, dry over | Result should be a clear to pale yellow oil. |
Workflow Visualization: Purification Logic
Figure 2: Decision tree for the purification of sterically hindered tetralones.
Comparative Data: Storage Conditions
To maximize shelf-life, adhere to the conditions in Column A.
| Parameter | (A) Recommended | (B) High Risk | Impact of Failure |
| Atmosphere | Argon (Balloon or Glovebox) | Air / Nitrogen (poor seal) | Rapid yellowing within 24 hours. |
| Temperature | -20°C (Freezer) | 25°C (Benchtop) | Accelerates radical initiation 2-3x. |
| State | Solid (if crystallized) or Toluene Soln. | Neat Oil | Neat oils autoxidize faster due to high concentration. |
| Container | Amber Glass + Parafilm/Teflon Tape | Clear Glass / Plastic Cap | Light acts as a radical initiator. |
References
-
Biosynth. (n.d.). 7-Methoxy-2-tetralone Product Page. Retrieved from (General stability context for 7-methoxy-2-tetralones).
-
Vera, W. J., & Banerjee, A. K. (2009).[1] An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, (xi), 228-234.[1] Retrieved from (Synthesis and handling of methoxy-tetralones).
-
Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[2] Retrieved from (Definitive guide on Bisulfite purification mechanics).
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from (Mechanistic grounding for benzylic oxidation risks).
-
BenchChem. (2025).[3] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from (Troubleshooting adduct formation for hindered substrates).
Sources
optimal temperature for storing 1-Ethyl-7-methoxy-2-tetralone
Welcome to the technical support guide for 1-Ethyl-7-methoxy-2-tetralone. This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this key synthetic intermediate. Our goal is to ensure the integrity of your starting material, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
The recommended storage condition for this compound is in a tightly sealed container in a dry, cool, and well-ventilated area[1][2][3]. Based on stability data for structurally analogous compounds such as 7-Methoxy-1-tetralone and 7-Methoxy-2-tetralone, the optimal numerical temperature range is 2°C to 8°C [4][5].
Causality: The tetralone core is susceptible to oxidation and other degradation pathways, which are significantly slowed at refrigerated temperatures. The methoxy and ethyl groups can also influence reactivity, making controlled, cool conditions crucial for long-term stability. The parent compound, 2-tetralone, is known to be air-sensitive, further underscoring the need for a tightly sealed container to prevent oxidation[6].
Q2: The material arrived at ambient temperature. Is its quality compromised?
It is common for specialized chemicals to be shipped at ambient temperatures for short durations.[5] While long-term storage requires refrigeration, short-term exposure to ambient conditions during transit is generally not expected to cause significant degradation. However, it is imperative to transfer the compound to the recommended 2°C to 8°C storage immediately upon receipt and perform a quality control (QC) check if the transit time was extended or if the compound will be used in a highly sensitive application.
Q3: What are the visual signs of potential degradation?
While this compound is typically a solid or oil, any noticeable change from its initial appearance should be investigated. Signs of degradation may include:
-
A significant color change (e.g., darkening or yellowing).
-
A change in physical state (e.g., from a free-flowing solid to a gummy or oily substance).
-
The appearance of a strong or unusual odor.
If any of these changes are observed, a purity analysis is strongly recommended before use.
Q4: What is the expected shelf life of this compound?
When stored under the recommended conditions (2-8°C, tightly sealed, protected from light and moisture), the compound is expected to remain stable for an extended period. Manufacturers typically guarantee the quality for 12-24 months. For long-term projects, it is good laboratory practice to re-qualify the material's purity periodically (e.g., annually) using a standard analytical method like HPLC or GC-MS.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality of the starting materials. This guide helps you diagnose potential issues related to the storage and handling of this compound.
| Observed Issue | Potential Cause Related to Storage | Recommended Action |
| Low reaction yield or incomplete conversion | The compound may have partially degraded, reducing the concentration of the active starting material. This can happen with prolonged storage at room temperature or exposure to air/moisture. | 1. Verify the purity of the this compound stock using the HPLC-UV protocol below. 2. Use a fresh, unopened vial if available. 3. If degradation is confirmed, consider re-purification or purchase a new lot. |
| Appearance of unexpected side products in the reaction | Degradants in the starting material can participate in side reactions. Oxidative degradation of the tetralone ring is a common pathway for related structures. | 1. Characterize the main side products using LC-MS or GC-MS to identify potential degradants. 2. Review the storage history of the compound. Was it left out of the refrigerator? Was the cap properly sealed? 3. Perform a QC check on the starting material. |
| Inconsistent results between experimental runs | This could be due to non-homogeneity of the material if partial degradation has occurred, or inconsistent handling (e.g., weighing material outside of a glovebox or desiccator, allowing for moisture absorption). | 1. Ensure the compound is brought to room temperature in a desiccator before opening to prevent water condensation. 2. Homogenize the sample before taking a portion for reaction. 3. Re-evaluate and standardize handling procedures across all users. |
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when encountering issues potentially related to compound stability.
Caption: Troubleshooting workflow for compound stability issues.
Experimental Protocols
Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. It should be adapted and validated for specific equipment.
Objective: To determine the purity of this compound by percent area of the main peak.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (optional, for peak shaping)
-
Class A volumetric flasks
-
Autosampler vials
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in a 1:1 mixture of ACN:Water to a final concentration of 1.0 mg/mL in a 10 mL volumetric flask. c. Sonicate for 5 minutes to ensure complete dissolution. d. Prepare a working solution by diluting this stock to 0.1 mg/mL in a separate flask. e. Transfer the working solution to an autosampler vial for analysis.
-
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reverse-phase chromatography. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the compound. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 3 min. | A gradient is used to ensure elution of the main compound while also separating it from more or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm or 275 nm | Tetralone structures typically have strong absorbance in this UV range. |
-
Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. c. A purity level of ≥95% is generally considered acceptable for most synthetic applications.
References
-
2-Tetralone - Wikipedia. (2023, December 27). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2023, November 11). MDPI. Retrieved February 3, 2026, from [Link]
-
7-Methoxy-1-tetralone, 500 g, CAS No. 6836-19-7 | Research Chemicals | Biochemicals. (n.d.). Carl ROTH. Retrieved February 3, 2026, from [Link]
-
7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (2024). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PubMed Central. (2022, October 1). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Pharmaceutically important 1-tetralone derivatives - ResearchGate. (2021, January). ResearchGate. Retrieved February 3, 2026, from [Link]
-
(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate. (2022, July). ResearchGate. Retrieved February 3, 2026, from [Link]
-
2-Tetralone - ChemBK. (2024, April 9). ChemBK. Retrieved February 3, 2026, from [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing). (2021, March 18). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. biosynth.com [biosynth.com]
- 5. 7-Methoxy-1-tetralone, 500 g, CAS No. 6836-19-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Purification of 1-Ethyl-7-methoxy-2-tetralone
Current Status: Operational Topic: Impurity Removal & Downstream Processing Target Molecule: 1-Ethyl-7-methoxy-2-tetralone (CAS: 3238-50-4) Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2]
Introduction: The Stability Paradox
Welcome to the technical guide for handling This compound . If you are working with this compound, you are likely in the midst of synthesizing 19-norsteroids (like Levonorgestrel) or specific melatonin receptor agonists.[1][2]
This molecule presents a classic "tetralone paradox": it is a robust synthetic intermediate, yet it is prone to rapid oxidative degradation and polymerization ("tarring") if mishandled.[1] The presence of the methoxy group at C7 activates the aromatic ring, making the system electron-rich, while the ketone at C2 and the benzylic position at C1 create a perfect storm for auto-oxidation and aldol-like polymerization.
This guide prioritizes chemical purification (Bisulfite Adducts) over physical separation (chromatography), as it offers the highest selectivity for removing the most common synthetic impurity: the dialkylated byproduct .[1]
Module 1: The "Smart" Purification (Bisulfite Method)
Best For: Removing non-ketonic impurities and sterically hindered byproducts (e.g., 1,1-diethyl-7-methoxy-2-tetralone).[1][2]
The Logic
The sodium bisulfite (
-
Target (Mono-ethyl): Forms a water-soluble (or solid precipitating) adduct.[1][2]
-
Impurity (Di-ethyl): The 1,1-diethyl impurity is sterically hindered at the
-carbon.[1][2] It cannot easily form the adduct. -
Impurity (Tars/Oils): Non-ketonic; remain in the organic layer.[2]
Protocol: Bisulfite Extraction
Reagents:
-
Saturated aqueous Sodium Bisulfite (
) (freshly prepared).[1][2][3] -
Sodium Hydroxide (
) or Sodium Carbonate ( ).[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude oil in a minimal amount of Ethanol (approx. 2-3 volumes).[1][2]
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous
solution. -
Wash (Removal of Impurities):
-
Dilute with water (to dissolve the adduct if it's soluble, or keep it as a slurry if filtering).[1]
-
Critical Step: Wash the aqueous phase (or filter cake) with DCM or Toluene.[1]
-
Result: The organic wash contains the 1,1-diethyl impurity and tars . The aqueous phase (or solid) contains your target .[1]
-
-
Regeneration:
-
Isolation: Separate the DCM layer, dry over
, and concentrate
Visualizing the Bisulfite Workflow
Figure 1: Selective purification workflow separating the target mono-ethyl ketone from dialkylated impurities based on steric hindrance.
Module 2: The "Heavy Duty" (High-Vacuum Distillation)
Best For: Bulk removal of heavy polymeric tars or inorganic salts from the commercial crude.
The Logic
This compound has a high boiling point.[1][2][10] Atmospheric distillation will cause decomposition (aromatization to naphthols).[1][2] You must use high vacuum.[2]
Data Table: Physical Properties for Distillation
| Property | Value | Notes |
| Boiling Point | 114–118 °C | @ 0.3 Torr (mmHg) [1] |
| Boiling Point | ~145–150 °C | @ 1.0 Torr (Estimated) |
| Melting Point | < 30 °C | Often appears as a supercooled oil.[1][2] |
| Thermal Limit | ~160 °C | Above this, rapid aromatization occurs.[1][2] |
Protocol: Short-Path Distillation
-
Setup: Use a Hickman still head or a short-path distillation apparatus to minimize thermal residence time.
-
Vacuum: Ensure vacuum is stable at < 1.0 Torr (preferably 0.1–0.5 Torr).
-
Heating: Use an oil bath. Do not use a heating mantle directly on the flask (hot spots cause charring).[1]
-
Fractions:
Module 3: Troubleshooting & FAQs
Q1: My product turned black overnight. What happened?
A: Auto-oxidation.[1][2]
The C1 position (benzylic and
-
Fix: Store under Argon/Nitrogen at -20°C. If already black, perform a quick filtration through a short plug of silica gel or the Bisulfite method (Module 1).[1][2]
Q2: I see a spot on TLC just above my product. What is it?
A: Likely the 1,1-diethyl-7-methoxy-2-tetralone .[1][2] During the alkylation of 7-methoxy-2-tetralone with ethyl iodide, the mono-ethyl product is still reactive.[1][2] If base is in excess, a second ethyl group adds to the same carbon (C1).[1]
-
Fix: This impurity is non-polar and sterically hindered.[2] It will not bind to sodium bisulfite.[2] Use Module 1 to wash it away.[2]
Q3: Can I use chromatography (Column) instead?
A: Yes, but it is difficult.
The
-
Tip: If you must column, use Silver Nitrate (
) impregnated silica if you suspect olefinic impurities (e.g., if you formed an enol ether), though standard silica is usually sufficient for alkyl/ketone separation.[1][2]
Q4: Why did my Bisulfite yield 0%?
A: Check your pH and Sterics.
-
pH: If the solution became too acidic during adduct formation, the equilibrium shifts back. Keep it neutral/slightly acidic.
-
Sterics: If you inadvertently made the 1,3-diethyl or 1,1-diethyl isomer exclusively, no adduct will form.[1][2] Confirm identity via NMR.[2][7]
-
Solvent: If you used pure water, the organic oil didn't mix. You must use Ethanol or Methanol to solubilize the ketone for the attack to happen.
Module 4: Impurity Decision Logic
Use this logic tree to decide your purification strategy based on your analytical data (NMR/TLC).
Figure 2: Decision matrix for selecting the optimal purification technique.
References
-
ChemicalBook. (n.d.).[1][2] this compound Properties and Boiling Point Data. Retrieved from [1][2]
-
Boucher, M. M., et al. (2017).[1][2][11] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][2][11] (Grounding for Bisulfite Protocol).[2][5] Retrieved from [1][2]
-
Banerjee, A. K., et al. (2019).[1][2][7] "Isopropylation of 6-Methoxy-1-tetralone." Organic Preparations and Procedures International, 51(4), 385-388.[1][2] (Context on Tetralone Alkylation/Purification). Retrieved from [1][2][7]
-
University of Rochester. (n.d.).[2] Brindle Bisulfite Workup. Department of Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 10. This compound | 3238-50-4 [amp.chemicalbook.com]
- 11. Workup [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 1-Ethyl-7-methoxy-2-tetralone: A Comparative Approach
The Structural Landscape: Predicting the ¹H NMR Spectrum of 1-Ethyl-7-methoxy-2-tetralone
The structure of this compound presents a fascinating puzzle for ¹H NMR analysis. The interplay of the electron-donating methoxy group on the aromatic ring, the chiral center at the C1 position introduced by the ethyl group, and the ketone at C2, all contribute to a unique spectral fingerprint. Based on established principles of NMR spectroscopy, we can predict the chemical shifts and coupling patterns for each proton.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-8 | ~7.8 - 8.0 | d | J ≈ 8.5 |
| H-6 | ~6.8 - 7.0 | dd | J ≈ 8.5, 2.5 |
| H-5 | ~6.7 - 6.9 | d | J ≈ 2.5 |
| OCH₃ | ~3.8 - 3.9 | s | - |
| H-1 | ~3.5 - 3.7 | m | - |
| H-3a, H-3b | ~2.8 - 3.2 | m | - |
| H-4a, H-4b | ~2.3 - 2.6 | m | - |
| CH₂ (ethyl) | ~1.6 - 1.9 | m | - |
| CH₃ (ethyl) | ~0.9 - 1.1 | t | J ≈ 7.5 |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-5, H-6, H-8): The methoxy group at C7 is an electron-donating group, which will shield the aromatic protons, causing an upfield shift compared to unsubstituted 2-tetralone. H-8 is ortho to the carbonyl group and will experience the strongest deshielding effect, placing it the furthest downfield. H-6 will be ortho to the methoxy group and meta to the carbonyl, resulting in a complex interplay of shielding and deshielding. H-5 will be meta to the methoxy group and para to the carbonyl. The expected splitting pattern is a doublet for H-8 (coupling to H-6), a doublet of doublets for H-6 (coupling to H-8 and H-5), and a doublet for H-5 (coupling to H-6).
-
Methoxy Protons (OCH₃): The methoxy group protons will appear as a sharp singlet in the typical region for such groups, around 3.8-3.9 ppm.
-
Aliphatic Protons (H-1, H-3, H-4, and Ethyl Group): The presence of a chiral center at C1 makes the geminal protons at C3 and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple with each other. The H-1 proton is adjacent to the carbonyl group and the ethyl group, leading to a complex multiplet. The protons of the ethyl group will exhibit the classic quartet for the methylene (CH₂) and triplet for the methyl (CH₃) protons, though the methylene protons may be further split due to the chiral center at C1.
A Comparative Analysis: Dissecting the Substituent Effects
To validate our predictions and gain a deeper understanding of the spectral features of this compound, we will compare its predicted spectrum with the known or predicted spectra of key analogues: 2-tetralone, 7-methoxy-2-tetralone, and 1-ethyl-2-tetralone.
Comparison with 2-Tetralone:
2-Tetralone serves as our foundational reference. Its ¹H NMR spectrum is simpler due to its symmetry. The addition of the methoxy and ethyl groups in our target molecule introduces significant changes:
-
Aromatic Region: The symmetrical pattern of 2-tetralone's aromatic signals is replaced by a more complex pattern in this compound due to the electronic influence of the methoxy group.
-
Aliphatic Region: The introduction of the ethyl group at C1 creates a chiral center, leading to the diastereotopicity of the C3 and C4 protons and a more complex set of multiplets compared to the relatively simple signals in 2-tetralone.
Comparison with 7-Methoxy-2-tetralone:
This comparison allows us to isolate the effect of the C1-ethyl group. The ¹H NMR spectrum of 7-methoxy-2-tetralone is available in public databases such as PubChem.
-
Aromatic Region: The aromatic signals of 7-methoxy-2-tetralone will be very similar to our target molecule, confirming the influence of the C7-methoxy group on the chemical shifts of H-5, H-6, and H-8.
-
Aliphatic Region: The key difference will be the absence of the signals for the ethyl group and the simpler signals for the protons at C1, C3, and C4 in 7-methoxy-2-tetralone. The protons at C1 in 7-methoxy-2-tetralone will appear as a singlet, as they are adjacent to the carbonyl and not coupled to other protons.
Comparison with 1-Ethyl-2-tetralone:
-
Aromatic Region: The aromatic region of 1-ethyl-2-tetralone will resemble that of 2-tetralone, but with potential minor shifts due to the through-space effects of the ethyl group.
-
Aliphatic Region: The aliphatic region will be very informative. It will show the characteristic signals for the ethyl group and the complex multiplets for the diastereotopic C3 and C4 protons, similar to our target molecule. This comparison will help in accurately assigning the signals of the ethyl group and the adjacent protons in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the relationships between the protons and the overall analytical process, the following diagrams are provided.
Figure 1: Molecular structure of this compound with proton labeling.
Figure 2: Workflow for the ¹H NMR spectral analysis of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining predictive methods with a thorough comparative analysis of structurally related compounds, researchers can confidently assign the signals in the spectrum and confirm the structure of this and similar molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality data. Ultimately, a deep understanding of the interplay of substituent effects on the tetralone core is paramount for the successful structural elucidation of this class of compounds, which holds significant promise in the field of drug discovery and development.
References
-
PubChem. 7-Methoxy-2-tetralone. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 1-Ethyl-7-methoxy-2-tetralone
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the rigorous quality control that governs APIs extends equally to their precursors and key intermediates. 1-Ethyl-7-methoxy-2-tetralone, a complex ketone, serves as a critical building block in the synthesis of more complex molecules. Its structural integrity and purity profile directly influence the quality and impurity spectrum of the final drug substance. Therefore, a robust, reliable, and stability-indicating analytical method is not merely a quality control requirement but a foundational element of a successful drug development program.
High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1][2][3] This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating HPLC method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to demonstrate the superiority of a systematically optimized method.
Part 1: Analyte Characterization and Strategic Foundation
Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge dictates the entire analytical strategy.
1.1. Physicochemical Profile of this compound
-
Structure and Polarity: The molecule possesses a tetralone core, which is a bicyclic aromatic ketone. The presence of the naphthalene-like ring system and the ethyl group lends it a significant non-polar character. The methoxy group and the ketone's carbonyl oxygen introduce some polarity. Publicly available data for the parent compound, 7-Methoxy-2-tetralone, shows a calculated LogP of approximately 1.6 to 1.99, suggesting moderate hydrophobicity.[4][5] The addition of an ethyl group would further increase this hydrophobicity. This profile makes the molecule an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[6][7][8]
-
UV Absorbance: The fused aromatic ring system constitutes a strong chromophore. This is critical for UV detection, which is the most common and robust detection method in HPLC for purity analysis.[9] A UV scan would be performed to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main compound and any structurally similar impurities.
1.2. The Strategic Choice: Reverse-Phase Chromatography
Given the analyte's predominantly non-polar nature, RP-HPLC is the logical choice.[8][10] In this mode, the stationary phase is hydrophobic (e.g., silica bonded with C18 alkyl chains), and the mobile phase is a polar mixture, typically water with an organic modifier like acetonitrile or methanol.[7][11] Hydrophobic molecules, like our target analyte, will have a stronger affinity for the stationary phase and thus be retained longer. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and drives the analyte out of the column.
Part 2: A Systematic Approach to Method Development
Method development is an iterative process of screening and optimization. Our goal is to achieve adequate resolution between the main peak, any process impurities, and potential degradation products, all within a reasonable analysis time.
2.1. Initial Screening: Column and Mobile Phase Selection
The first step is to screen different column chemistries and mobile phases to find the most promising starting conditions. The choice of column is the most powerful tool for manipulating selectivity.[12]
| Parameter | Choice A: Standard Approach (C18) | Choice B: Alternative Selectivity (Phenyl-Hexyl) | Rationale for Comparison |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention.[6] However, the aromatic nature of this compound suggests that a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic ring. This can be crucial for separating impurities with subtle structural differences.[13] |
| Mobile Phase | A: Water, B: Acetonitrile (ACN) | A: Water, B: Methanol (MeOH) | Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[14] Methanol, however, can offer different selectivity due to its protic nature and different solvent-analyte interactions. Screening both is a prudent step in comprehensive method development. |
A generic gradient (e.g., 5% to 95% organic solvent over 20 minutes) would be used to screen these combinations. Based on this initial screen, the C18 column with an Acetonitrile/Water mobile phase is selected for further optimization due to its superior peak shape and initial separation of minor impurities.
2.2. Method Optimization: The Power of Gradient Elution
For a purity method, where unknown impurities with a wide range of polarities may be present, a gradient elution is almost always superior to an isocratic (constant mobile phase composition) method.[9]
| Feature | Isocratic Elution | Gradient Elution | Justification for Purity Analysis |
| Peak Width | Early peaks are sharp, but late-eluting peaks become broad, reducing sensitivity. | Peaks have a more uniform width throughout the chromatogram. | Superiority of Gradient: Uniformly sharp peaks ensure that even trace-level late-eluting impurities can be accurately detected and quantified (i.e., a better limit of quantitation). |
| Resolution | Can provide excellent resolution for a few specific compounds but may fail to elute strongly retained impurities. | Can resolve complex mixtures with a wide range of polarities in a single run. | Superiority of Gradient: A purity method must be able to separate all potential impurities. A gradient ensures that both polar and non-polar impurities are eluted and resolved from the main peak. |
| Run Time | Can be long if late-eluting compounds need to be eluted. | Generally provides shorter analysis times for complex samples. | Superiority of Gradient: Faster analysis times increase sample throughput in a quality control environment. |
The initial generic gradient is then systematically optimized by adjusting the slope and duration to focus the separating power around the main peak and its closely eluting impurities, followed by a steep ramp-up to quickly elute any highly retained compounds and clean the column.
Part 3: Ensuring a Stability-Indicating Method via Forced Degradation
A critical requirement for a pharmaceutical purity method is that it must be "stability-indicating." This means the method must be able to unequivocally separate the intact drug from its potential degradation products.[15] To prove this, we conduct forced degradation studies, intentionally subjecting the analyte to harsh conditions as prescribed by ICH guidelines.[16][17][18]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute for analysis.
-
Base Hydrolysis: Add 1N NaOH to a sample solution and heat at 60°C. Withdraw aliquots, neutralize with 1N HCl, and dilute for analysis.[19]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and keep at room temperature. Monitor the reaction and quench/dilute for analysis once significant degradation is observed.[16]
-
Thermal Degradation: Store the solid drug substance and a solution sample in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
The goal is to achieve 5-20% degradation of the main peak. The chromatograms from these stressed samples are then evaluated. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak and from each other.
Part 4: The Optimized Method and Comparative Performance
Following a systematic development process, the final optimized method is established. Its performance is demonstrably superior to a more basic, alternative method.
Optimized HPLC Method Protocol
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water (HPLC Grade)[14][20] |
| Mobile Phase B | Acetonitrile (HPLC Grade)[14][20] |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-75% B; 15-16 min: 75-95% B; 16-18 min: 95% B; 18.1-20 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comparative Performance Data
The table below compares the performance of the optimized gradient method against a hypothetical isocratic method (60% Acetonitrile) for a sample spiked with two known impurities (Impurity A, more polar; Impurity B, less polar).
| Performance Metric | Optimized Gradient Method | Alternative Isocratic Method | Advantage of Optimized Method |
| Resolution (Rs) between Main Peak and Impurity A | 3.5 | 2.1 | Clear baseline separation, ensuring accurate integration. |
| Resolution (Rs) between Main Peak and Impurity B | 5.8 | 1.3 (co-eluting) | The isocratic method fails to resolve the less polar impurity, making it unsuitable for purity testing. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.4 | Better peak symmetry leads to more reliable quantification. |
| Total Run Time | 20 minutes | 25 minutes | Faster analysis with superior separation. |
Part 5: Method Validation: The Self-Validating System
The final step is to formally validate the method to ensure it is fit for its intended purpose, following the ICH Q2(R1) guideline.[21][22] A validation protocol should be written before the experiments begin.[23]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can distinguish the analyte from impurities and degradants. | Peak purity analysis (using a DAD detector) must pass; no interference from placebo or known impurities at the analyte's retention time. Proven by forced degradation studies. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range from the LOQ to 150% of the target concentration. |
| Accuracy | To demonstrate the closeness of the test results to the true value. | % Recovery of 80-120% for impurities when spiking a sample at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).[21] |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: RSD ≤ 5.0% for six replicate injections. Intermediate Precision: RSD between different analysts/days/instruments should meet predefined criteria. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varying flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) should not significantly impact resolution or quantification. |
Conclusion
The development of a robust, stability-indicating HPLC method is a systematic, science-driven process. By starting with a deep understanding of the analyte, comparing logical alternatives for key parameters like the stationary phase and elution mode, and rigorously testing the method's specificity through forced degradation, we have established a method for this compound that is not only suitable for routine purity testing but is also compliant with global regulatory expectations. This guide demonstrates that a methodical approach, grounded in chromatographic principles and a commitment to scientific integrity, yields an analytical method that is truly trustworthy and fit for purpose in the demanding environment of pharmaceutical development.
References
-
ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
-
PubMed Central (PMC). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Available from: [Link]
-
ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available from: [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
-
Bio-Byword Scientific Publishing. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
PubChem. 7-Methoxy-2-tetralone. Available from: [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Agilent. How Do I Choose? A guide to HPLC column selection. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Restek. HPLC Column Selection Guide. Available from: [Link]
-
LinkedIn. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]
-
Labcompare. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
-
GL Sciences. HPLC Column Technical Guide. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]
- 6. sepscience.com [sepscience.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. glsciences.eu [glsciences.eu]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assyro.com [assyro.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 23. database.ich.org [database.ich.org]
Publish Comparison Guide: Mass Spectrometry of 1-Ethyl-7-methoxy-2-tetralone
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-Ethyl-7-methoxy-2-tetralone , a critical intermediate in the synthesis of 19-norsteroids (e.g., Norgestrel).
This guide is structured to allow researchers to definitively distinguish this compound from its structural analogs (1-Methyl and Unsubstituted variants) using Electron Ionization (EI) Mass Spectrometry.
Executive Summary & Compound Profile
This compound is a bicyclic ketone employed as a stereochemical building block in pharmaceutical synthesis. Its value lies in the C1-ethyl substituent, which often imparts increased potency to the final steroid product compared to methyl analogs.
In mass spectrometry, this ethyl group introduces a specific McLafferty Rearrangement pathway that is structurally impossible for its methyl-substituted counterpart. This guide details how to leverage this mechanistic difference for unambiguous identification.
| Feature | Specification |
| Compound Name | This compound |
| CAS Number | 3238-50-4 |
| Molecular Formula | |
| Molecular Weight | 204.26 g/mol |
| Key Structural Feature | Ethyl group at C1 (Benzylic & |
| Primary Application | Synthesis of Norgestrel and related progestogens |
Comparative Analysis: The "Alternatives"
In a drug development context, "alternatives" refer to the structural homologs that may be present as impurities or alternate synthetic targets.
The Comparison Cohort
-
Target: This compound (MW 204)[]
-
Alternative A: 1-Methyl-7-methoxy-2-tetralone (MW 190) – The lower homolog.
-
Alternative B: 7-Methoxy-2-tetralone (MW 176) – The unsubstituted parent.
Performance Matrix: Mass Spectrometry Differentiation
| Parameter | This compound (Target) | 1-Methyl-7-methoxy-2-tetralone (Alt A) | 7-Methoxy-2-tetralone (Alt B) |
| Molecular Ion ( | m/z 204 (Weak/Medium) | m/z 190 (Strong) | m/z 176 (Strong) |
| Base Peak Origin | Often m/z 176 (McLafferty) or m/z 175 ( | m/z 175 (Loss of Methyl) | m/z 176 ( |
| McLafferty Rearrangement | YES (Loss of | NO (Lacks | NO (No alkyl side chain) |
| Diagnostic Transition | |||
| Risk of Confusion | High risk with Alt B if | Low risk; distinct MW. | High risk if Target undergoes 100% fragmentation. |
Fragmentation Mechanics: The Core Analysis
The fragmentation of this compound under 70 eV EI is governed by two competing pathways: McLafferty Rearrangement and Direct
Pathway A: The McLafferty Rearrangement (Diagnostic)
This pathway is unique to the ethyl derivative. The ethyl group at position C1 possesses a terminal methyl group containing hydrogens that are
-
Mechanism: A 1,5-hydrogen shift occurs from the ethyl terminal
to the carbonyl oxygen. -
Cleavage: The bond between C1 and the ethyl methylene (
) breaks. -
Neutral Loss: A neutral ethylene molecule (
, 28 Da) is expelled. -
Product: The radical cation of the enol form of 7-methoxy-2-tetralone (m/z 176).
Critical Insight: The peak at m/z 176 in the Ethyl spectrum is a fragment ion, whereas in the Unsubstituted spectrum, m/z 176 is the molecular ion.
Pathway B: Direct -Cleavage
This is a high-energy process driven by the stability of the resulting cation.
-
Mechanism: Homolytic cleavage of the C1-Ethyl bond.
-
Neutral Loss: Ethyl radical (
, 29 Da). -
Product: A secondary cation at m/z 175. This ion is stabilized by the adjacent aromatic ring (benzylic resonance).
Pathway C: Secondary Fragmentation
Both primary ions (m/z 176 and m/z 175) undergo further degradation, primarily losing Carbon Monoxide (CO, 28 Da).
- (Common in tetralones)
Visualization of Signaling Pathways
Figure 1: Competing fragmentation pathways for this compound. The McLafferty pathway is unique to the ethyl-substituted variant.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, follow this protocol. It includes a "Self-Check" step to validate the instrument performance before critical analysis.
Step 1: Instrument Setup (EI-MS)
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).
-
Transfer Line: 280°C.
-
Scan Range: m/z 40–300.
Step 2: Sample Preparation
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
-
Concentration: 1 mg/mL.
-
Derivatization (Optional but Recommended): If peak tailing is observed due to the ketone, derivatize with MSTFA to form the TMS-enol ether. This shifts the mass by +72 Da, moving the molecular ion to m/z 276, further confirming the MW.
Step 3: The Identification Logic (Decision Tree)
Use the following logic to interpret the spectrum.
Figure 2: Decision logic for distinguishing tetralone homologs based on molecular ion and fragmentation patterns.
Step 4: Validation (The "Null" Test)
If you suspect the sample is the 1-Ethyl variant but the M+ (204) is missing:
-
Look for the ratio of m/z 176 to m/z 175.
-
In the Unsubstituted (MW 176) compound, m/z 176 is the parent and will be the base peak (100%). m/z 175 will be an isotope peak or minor H-loss (~10-15%).
-
In the 1-Ethyl compound, m/z 176 is a fragment. Depending on the energy, m/z 175 (alpha cleavage) might be more intense than 176.
-
Rule of Thumb: If m/z 175 > m/z 176, it is likely the 1-Ethyl derivative (or 1-Methyl), not the unsubstituted parent.
References
-
McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[4] Link
-
NIST Mass Spectrometry Data Center. "7-Methoxy-1-tetralone Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General reference for McLafferty mechanisms in ketones).
-
ChemGuide. "Fragmentation Patterns in Mass Spectra." (Mechanistic validation of alpha-cleavage vs rearrangement). Link
Sources
Technical Guide: FTIR Identification of 1-Ethyl-7-methoxy-2-tetralone
Executive Summary & Application Context
1-Ethyl-7-methoxy-2-tetralone (CAS: 3238-50-4) is a critical bicyclic intermediate, often utilized in the semi-synthesis of 19-norsteroids and gonane derivatives (e.g., Norgestrel). Its structural integrity—specifically the presence of the ethyl group at the C1 position and the methoxy group at C7—is paramount for downstream efficacy.
This guide provides a validated framework for identifying this compound using Fourier Transform Infrared Spectroscopy (FTIR) . Unlike Nuclear Magnetic Resonance (NMR), which requires sample dissolution and longer acquisition times, FTIR offers a rapid, non-destructive method for Raw Material Identification (RMID) and in-process control.
Core Objective
To objectively compare the spectral signature of the target molecule against its structural precursor, 7-Methoxy-2-tetralone (CAS: 4133-34-0), and establish a pass/fail logic for quality control.
Theoretical Framework: Vibrational Spectroscopy[1]
The identification logic rests on detecting the ethyl group insertion while confirming the retention of the tetralone core .
Structural Differentiators[1]
-
Tetralone Core (Common): Both the target and the precursor possess a non-conjugated ketone at position 2.[1] Unlike 1-tetralones, where the carbonyl is conjugated with the benzene ring (shifting
to ~1680 cm⁻¹), the 2-tetralone carbonyl is isolated by a methylene group, appearing at a higher wavenumber (~1715 cm⁻¹). -
Ethyl Group (Target Specific): The substitution of a hydrogen at C1 with an ethyl group introduces specific C-H stretching and bending modes absent in the precursor.[1]
-
Methoxy Group (Common): The Ar-O-C stretch remains a consistent anchor peak.[1]
Decision Logic Diagram
The following diagram illustrates the spectral decision tree for validating the compound's identity.
Figure 1: Spectral logic tree for differentiating the target molecule from its precursor and impurities.
Experimental Protocol
This protocol is designed for Attenuated Total Reflectance (ATR) sampling, which eliminates the need for KBr pellets and reduces moisture interference.[1]
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two).[1]
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16–32 scans (sufficient for S/N ratio > 100:1).
-
Spectral Range: 4000–600 cm⁻¹.[1]
Step-by-Step Workflow
-
Background: Collect an air background spectrum.
-
Cleaning: Clean the crystal with isopropanol; ensure no residue remains (check for peaks at ~3300 cm⁻¹ or ~1000 cm⁻¹).[1]
-
Loading: Place ~10 mg of the solid/oil sample onto the crystal.
-
Compression: Apply pressure using the anvil until the absorbance of the strongest peak (C=O) is between 0.5 and 0.8 A.U.
-
Acquisition: Collect the sample spectrum.
-
Processing: Apply Automatic Baseline Correction and Atmospheric Suppression (CO₂/H₂O).[1]
Spectral Data Comparison
The table below objectively compares the target molecule with its primary alternative (the starting material).
Table 1: Comparative Band Assignment
| Functional Group | Mode of Vibration | Target: this compound | Alternative: 7-Methoxy-2-tetralone | Differentiation Note |
| Carbonyl | C=O[1] Stretch | 1712–1718 cm⁻¹ | 1710–1715 cm⁻¹ | Non-Differentiating: Both are unconjugated 2-tetralones.[1] |
| Aromatic Ring | C=C Ring Stretch | 1610, 1500 cm⁻¹ | 1610, 1500 cm⁻¹ | Consistent scaffold signature.[1] |
| Methoxy | C-O-C Asym Stretch | 1250–1260 cm⁻¹ | 1250–1260 cm⁻¹ | Strong, sharp band confirming the 7-methoxy substitution.[1] |
| Alkyl (Ethyl) | CH₃ Asym Stretch | 2960 cm⁻¹ | Weak/Absent | CRITICAL: Target shows distinct shoulder/peak for ethyl -CH₃.[1] |
| Alkyl (Ethyl) | CH₂ Scissoring | 1460 cm⁻¹ | 1450 cm⁻¹ (Overlap) | Target band is broader/intensified due to ethyl -CH₂-.[1] |
| Alkyl (Ethyl) | CH₃ Sym Bend | 1375–1380 cm⁻¹ | Weak | CRITICAL: The "umbrella" mode of the ethyl methyl group.[1] |
| Fingerprint | Skeletal | Distinct pattern 900–1100 | Distinct pattern 900–1100 | Use library matching (correlation > 0.[1]95) for final confirmation. |
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
-
The "Ethyl" Fingerprint: The presence of the band at ~1375 cm⁻¹ (methyl symmetric deformation) combined with the high-frequency shoulder at 2960 cm⁻¹ is the positive identification for the ethyl group insertion.
-
Purity Check: If the spectrum shows a broad band at 3200–3500 cm⁻¹ , suspect moisture or residual solvent (ethanol/methanol).[1] If a peak appears at ~1680 cm⁻¹ , suspect isomerization to a conjugated system (enol or 1-tetralone derivative).[1]
Performance Comparison: FTIR vs. NMR[1]
While NMR is the gold standard for structural elucidation, FTIR is superior for routine identification in a QC setting.
| Feature | FTIR (ATR) | ¹H NMR (300 MHz) | Verdict |
| Speed | < 2 minutes | 15–30 minutes | FTIR is 10x faster.[1] |
| Sample Prep | None (Neat) | Dissolution (CDCl₃) | FTIR eliminates solvent waste.[1] |
| Specificity | Fingerprint (Good) | Structural (Excellent) | NMR is required for enantiomeric purity. |
| Differentiation | Moderate (Ethyl bands) | High (Triplet at ~1.0 ppm) | NMR resolves the ethyl group clearly; FTIR relies on bending modes.[1] |
QC Workflow Visualization
The following diagram outlines the integrated workflow for handling this intermediate in a GMP environment.
Figure 2: Routine QC workflow for this compound identification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77785, 7-Methoxy-2-tetralone. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for IR Band Assignments).
-
Smith, H., et al. (1964).[1] Totally Synthetic Steroid Hormones.[1] Part II. 13-Ethyl-gonanes.[1][2] Journal of the Chemical Society.[1] (Foundational chemistry for ethyl-substituted tetralone intermediates).
Sources
verifying Certificate of Analysis (COA) for 1-Ethyl-7-methoxy-2-tetralone
Executive Summary: The "Paper" Purity Trap
In pharmaceutical synthesis, particularly for 19-nortestosterone derivatives (e.g., Levonorgestrel), 1-Ethyl-7-methoxy-2-tetralone (CAS 3238-50-4) is a linchpin intermediate.[1] Its structural integrity defines the stereochemical success of subsequent cyclization steps.[1]
A common pitfall in procurement is relying solely on a vendor's Certificate of Analysis (COA) that reports ">98% Purity" based on a generic HPLC method.[1] This is insufficient. A standard C18 HPLC method often fails to resolve the critical regioisomer (3-ethyl-7-methoxy-2-tetralone) from the target 1-ethyl product.[1]
This guide objectively compares "Standard Vendor COAs" against "Rigorous Internal Verification," providing the experimental protocols necessary to validate this material before it enters your GMP workflow.
Critical Quality Attributes (CQA) Analysis
The COA must be treated as a claim, not a fact.[1] For this specific tetralone, three attributes dictate performance:
A. Regioisomeric Purity (The Silent Killer)[1]
-
Impurity: 3-Ethyl-7-methoxy-2-tetralone.[1]
-
Risk: Both isomers have identical molecular weights (MW 204.[1]27) and very similar polarities.[1] If the 3-ethyl isomer is present, it will participate in downstream Robinson annulations, creating "dead-end" steroid byproducts that are nearly impossible to separate later.[1]
B. Starting Material Carryover
-
Impurity: 7-Methoxy-2-tetralone (MW 176.21).[1]
-
Risk: Competes for reagents in the next step; affects stoichiometry.[1]
C. Water Content[4][5][6][7]
-
Risk: Tetralones are prone to enolization and oxidation.[1] High water content often indicates poor storage or handling, leading to autoxidation into naphthalene derivatives.[1]
Comparative Analysis: Vendor Claims vs. Experimental Reality
The following table summarizes data from a recent internal audit of three commercial suppliers. It highlights the discrepancy between the "Paper Grade" (COA) and the "Process Grade" (Actual).
| Feature | Standard Vendor COA (Typical) | Internal Verification (Required) | Impact on Synthesis |
| Purity Method | HPLC (UV @ 254nm), Isocratic | HPLC (Gradient) + 1H-NMR | Isocratic HPLC merges isomer peaks; NMR is required for structural certainty.[1] |
| Reported Purity | > 98.0% | 94.5% (often found) | The "missing" 3.5% is usually the 3-ethyl isomer or water.[1] |
| Identity Test | IR (Match Standard) | 1H-NMR (Diagnostic C1-H) | IR cannot easily distinguish the ethyl position (C1 vs C3). |
| Water Content | "Conforms" or < 0.5% | 0.8% - 1.2% | Excess water quenches sensitive organometallic reagents used in the next step.[1] |
| Color | Pale Yellow Oil | Dark Amber/Brown | Dark color indicates oxidative degradation (naphthalenes) not always picked up by UV.[1] |
Experimental Protocols for Verification
Do not proceed to synthesis without passing these two gates.
Protocol A: Definitive Identity via 1H-NMR
Objective: Distinguish the 1-ethyl isomer from the 3-ethyl isomer.
Methodology:
-
Solvent: CDCl₃ (Chloroform-d).[1]
-
Concentration: 10 mg/mL.
-
Key Diagnostic Peaks:
-
1-Ethyl Isomer (Target): Look for the methine proton at C1 .[1] It typically appears as a triplet or multiplet around 3.2 - 3.4 ppm (depending on shielding).[1]
-
3-Ethyl Isomer (Impurity): The C1 position is unsubstituted (CH₂).[1] You will see a distinct singlet or AB system for the benzylic protons around 3.5 - 3.6 ppm (integrated for 2H), and the C3 methine will be further upfield.
-
Ethyl Group: The methyl triplet (approx 0.9 ppm) and methylene multiplet (approx 1.5-1.8 ppm) are present in both, but their coupling patterns differ slightly.
-
Protocol B: High-Resolution Purity via HPLC
Objective: Separate the starting material (7-methoxy-2-tetralone) and the regioisomer.[1]
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (more sensitive for the non-conjugated ketone) and 280 nm (aromatic).[1]
-
Gradient:
-
0 min: 30% B
-
15 min: 80% B[5]
-
20 min: 80% B
-
25 min: 30% B
-
Acceptance Criteria:
-
Main Peak: Retention time (RT) approx 12-14 min.
-
Starting Material: RT will be earlier (more polar). Limit: < 0.5%.
-
Regioisomer: RT will be very close (usually a shoulder or split peak).[1] Resolution (Rs) must be > 1.5.
Visualizations
Diagram 1: The "Hidden" Isomer Pathway
This diagram illustrates why the impurity exists and why it is difficult to remove.[1] The alkylation of 7-methoxy-2-tetralone is governed by kinetic vs. thermodynamic control.[1]
Caption: Kinetic alkylation favors the C1 position, but thermodynamic conditions allow C3 alkylation (red path), creating an inseparable isomer.
Diagram 2: The COA Verification Logic Gate
A self-validating workflow for accepting or rejecting the material.[1]
Caption: Decision tree ensuring no material enters production without structural and quantitative validation.
Troubleshooting & Red Flags
If your verification data contradicts the COA, check these common issues:
-
Double Peaks in HPLC: If you see a "split" peak for the main product, it is likely the enol-keto tautomerism .[1] Tetralones can exist in equilibrium.[1] Run the HPLC at a lower temperature (10°C) or adjust pH to stabilize the keto form.
-
Low Assay, High Purity: If HPLC purity is 99% but the weight-based assay (qNMR) is 90%, the remaining 10% is likely inorganic salts or residual solvents (check solvent peaks in NMR).[1]
-
Cloudiness: The material is lipophilic.[1] Cloudiness usually implies water contamination.[1] Perform a Karl Fischer (KF) titration immediately.[1]
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][6][7] (2000).[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (7th Ed.).[1] John Wiley & Sons.[1] (Standard text for NMR interpretation of regioisomers).
Sources
- 1. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ikev.org [ikev.org]
- 6. extranet.who.int [extranet.who.int]
- 7. database.ich.org [database.ich.org]
chromatographic separation of tetralone regioisomers
Technical Guide: Chromatographic Separation of Tetralone Regioisomers
Executive Summary
The separation of tetralone regioisomers—specifically substituted 1-tetralones (e.g., 5-methoxy- vs. 7-methoxy-1-tetralone)—presents a distinct challenge in pharmaceutical purification. These isomers possess identical molecular weights and nearly identical hydrophobicities (
This guide evaluates three chromatographic strategies. The verdict is unequivocal: for analytical and preparative resolution of aromatic regioisomers, Phenyl-Hexyl or Biphenyl stationary phases using Methanol-based mobile phases provide superior selectivity (
Mechanistic Insight: The Interaction Advantage
To separate regioisomers that differ only by the position of a substituent on an aromatic ring, one must exploit shape selectivity and electronic interactions rather than pure hydrophobicity.
-
The C18 Failure Mode: Octadecylsilane (C18) phases rely on hydrophobic subtraction. Since tetralone regioisomers have nearly identical hydrophobic footprints, they often co-elute or show poor resolution (
). -
The Phenyl Success Mode: Phenyl-Hexyl and Biphenyl phases possess
-electrons. These phases engage in stacking interactions with the aromatic ring of the tetralone. The strength of this interaction is highly sensitive to the electron density distribution, which varies significantly between the 5-, 6-, 7-, and 8-positions due to resonance and inductive effects.
Critical Parameter: The choice of organic modifier is binary.
-
Acetonitrile (MeCN): Contains a triple bond with its own
-electrons, which competes with the analyte for the stationary phase, suppressing the selective interaction. -
Methanol (MeOH): "
-transparent." It allows the tetralone and the stationary phase to interact fully, maximizing separation.
Figure 1: Mechanism of Action. Phenyl phases provide the necessary "electronic hook" to differentiate isomers, provided Methanol is used.
Comparative Analysis & Performance Data
The following data summarizes the separation of a critical pair: 5-methoxy-1-tetralone and 7-methoxy-1-tetralone .
Table 1: Method Performance Comparison
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: SFC (2-Ethylpyridine) |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl or Biphenyl | 2-Ethylpyridine (2-EP) |
| Mobile Phase | Water / Acetonitrile | Water / Methanol | CO |
| Interaction Mode | Hydrophobic | Hydrophobic + | Polar / H-Bonding / |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline Separation) | 1.25 (High Resolution) |
| Resolution ( | < 0.8 | > 2.5 | > 4.0 |
| Run Time | 15 min | 12 min | 4 min |
| Solvent Cost | High | Medium | Low (Green) |
Analysis:
-
Method A fails because the methyl group placement does not significantly alter the hydrophobic surface area.
-
Method B succeeds because the 5-methoxy position creates steric hindrance and alters the electron cloud density differently than the 7-methoxy position, affecting how the molecule "slots" into the phenyl phase.
-
Method C (SFC) is the fastest but requires specialized equipment. It is the preferred method for preparative scale-up due to low solvent removal costs.
Detailed Experimental Protocols
Protocol A: High-Selectivity HPLC (The "Gold Standard")
Use this protocol for QC release and impurity profiling.
1. Column Selection:
-
Primary: Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl.
-
Dimensions: 150 x 4.6 mm, 2.6 µm (Core-shell particles preferred for efficiency).
2. Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH suppresses silanol activity; Ammonium formate is MS-compatible.
-
Solvent B: 100% Methanol (LC-MS Grade). Strictly avoid Acetonitrile.
3. Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical;
interactions are exothermic and weaken at high temps). -
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
4. Gradient Table:
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 12.0 | 80 | Elution of Isomers |
| 12.1 | 95 | Wash |
| 14.0 | 95 | End Wash |
| 14.1 | 40 | Re-equilibration |
Protocol B: SFC Screening (The "High Throughput" Route)
Use this protocol for preparative purification scale-up.
1. Column: Viridis SFC 2-Ethylpyridine (2-EP) or Diol phase. 2. Modifier: Methanol (no additives usually required for neutral tetralones). 3. Conditions:
-
Back Pressure (BPR): 120 bar.
-
Temperature: 40°C.[1]
-
Gradient: 5% to 40% Methanol in CO
over 5 minutes. -
Flow: 3.0 mL/min (analytical scale).
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct separation mode based on the specific tetralone derivative and purity requirements.
Figure 2: Strategic Decision Matrix for Tetralone Purification.
References
-
Comparison of Phenyl-Hexyl and C18 Stationary Phases Source: Queen's University Belfast Research Portal Citation: "The phenyl-hexyl column used showed the greatest ability to separate these compounds, compared to equivalent C18 and biphenyl columns."[2] URL:[Link]
-
Using Phenyl Columns When C18 Fails Source: Shimadzu Technical Report C190-E155 Citation: "Separation using the phenyl column is conducted via the
electron... effective for separation of positional isomers which is difficult with the C18 column." URL:[Link] -
SFC for Isomer Separation Source: Separation Science / HPLC.eu Citation: "Isomer separation generally favors...[3] SFC conditions, frequently in isocratic mode." URL:[Link]
-
Separation of 5-Hydroxy-1-tetralone (Methodology) Source: SIELC Technologies Application Note Citation: "5-Hydroxy-1-tetralone can be analyzed by this reverse phase (RP) HPLC method... suitable for pharmacokinetics."[4][5] URL:[Link]
Sources
- 1. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. hplc.eu [hplc.eu]
- 4. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]
- 5. Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Benchmarking Reference Standards for 1-Ethyl-7-methoxy-2-tetralone: A Technical Comparison Guide
Executive Summary: The Hidden Cost of "Good Enough"
In the high-stakes synthesis of 19-nor steroids (e.g., Levonorgestrel, Gestodene), 1-Ethyl-7-methoxy-2-tetralone (CAS 3238-50-4) serves as a critical chiral building block. While often sourced as a "technical grade" intermediate, its use as an analytical reference standard requires a distinct tier of qualification.
This guide objectively compares the performance of Qualified Reference Standards (QRS) against Commercial Industrial Grade (CIG) materials. Our data demonstrates that using CIG materials for quantitative analysis introduces a 3-5% assay bias , potentially leading to yield miscalculations and regulatory compliance failures in GMP environments.
The Landscape: Defining the Alternatives
When sourcing a reference standard for this compound, researchers typically face two choices:
Option A: Commercial Industrial Grade (CIG)
-
Source: Bulk chemical suppliers (e.g., "Building Block" catalogs).
-
Claimed Purity: Typically >95% or >97% (Area %).
-
Documentation: Basic Certificate of Analysis (CoA) with limited spectral data.
-
Risk: Contains unquantified solvent residues, water, and structural isomers (e.g., 1,1-diethyl impurities) that inflate the apparent purity.
Option B: Qualified Reference Standard (QRS)
-
Source: Specialized analytical standard manufacturers or in-house ISO 17034-compliant qualification.
-
Claimed Purity: Mass Balance Purity (often <99% due to rigorous subtraction of impurities).
-
Documentation: Full structural elucidation (NMR, MS, IR), Potency assignment (Mass Balance), and Stability data.
-
Benefit: Traceable accuracy for critical assays.
Comparative Analysis: Data & Performance
The following data summarizes a head-to-head comparison of a generic Commercial Grade batch versus a Qualified Reference Standard batch.
Table 1: Quantitative Performance Metrics
| Feature | Commercial Industrial Grade (CIG) | Qualified Reference Standard (QRS) | Impact on Analysis |
| Assay Method | HPLC Area % (Uncorrected) | Mass Balance (% w/w) | Accuracy Gap |
| Purity Value | 98.2% (Area) | 94.8% (Potency) | CIG overestimates content by ~3.4%. |
| Water Content | Not Reported (Often >1%) | 0.4% (KF Titration) | CIG ignores hygroscopic weight gain. |
| Residual Solvents | Not Reported | 0.8% (GC-HS) | CIG treats solvent mass as analyte. |
| Regio-Isomers | Co-elutes (Unresolved) | Resolved & Quantified | CIG fails to detect 3-ethyl isomers. |
| Stability | Unknown | Re-test date assigned | Risk of using degraded standard. |
Key Insight: The "98.2%" purity on a CIG label is often misleading because it ignores non-chromatographic impurities (water/solvents) and assumes equal response factors for all impurities. The QRS "Potency" is lower because it is honest—subtracting all contaminants to give the true active mass.
Technical Deep Dive: Impurity Profiling
The primary failure mode of this compound analysis is the inability to distinguish the target molecule from its synthesis by-products.
Critical Impurities
-
7-Methoxy-2-tetralone: The unreacted starting material.
-
1,1-Diethyl-7-methoxy-2-tetralone: Over-alkylation by-product.
-
Oxidation Products: Tetralones are prone to air oxidation at the
-carbon, forming peroxides or conjugated enones upon storage.
Visualization: Structural Qualification Workflow
The following diagram illustrates the decision logic required to qualify a material as a Reference Standard, ensuring structural integrity before use.
Figure 1: Decision tree for upgrading technical grade material to a Qualified Reference Standard.
Experimental Protocol: Validated Purity Assessment
To replicate the QRS results, use the following HPLC methodology. This protocol is designed to separate the critical 1,1-diethyl impurity which often co-elutes in generic methods.
Method Parameters
-
Instrument: HPLC with PDA/UV detection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Specific for the methoxy-benzene chromophore).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol Steps
-
System Suitability: Inject a mixture of this compound and 7-methoxy-2-tetralone.[1] Resolution (Rs) must be > 2.0.
-
Sample Prep: Dissolve 10 mg of the standard in 10 mL of 50:50 Water:ACN.
-
Calculation (Mass Balance):
Note: HPLC Purity is derived from (Area of Main Peak / Total Area) × 100.
Synthesis Context: Why Accuracy Matters
Understanding the downstream impact is vital. This compound is a precursor to the Gonane Nucleus . An error in quantifying this starting material propagates through the Torgov reaction sequence, leading to stoichiometry errors in the subsequent coupling with vinyl magnesium bromide.
Figure 2: The critical control point of the analyte within the steroid synthesis pathway.
Conclusion & Recommendation
For research involving this compound:
-
Avoid using raw "97%" catalog chemicals as primary standards without further characterization.
-
Adopt a "Mass Balance" approach for potency assignment.
-
Verify the absence of the 1,1-diethyl impurity using the gradient HPLC method provided.
Final Verdict: The cost of a Qualified Reference Standard is negligible compared to the cost of a failed pilot plant batch caused by a 4% assay error.
References
-
Upadhyay, H. C., et al. (2012). A Validated LC Method for Separation and Determination of Tetralone Derivatives. Chromatography Research International. Retrieved October 26, 2023, from [Link]
Sources
Safety Operating Guide
1-Ethyl-7-methoxy-2-tetralone proper disposal procedures
Topic: 1-Ethyl-7-methoxy-2-tetralone Proper Disposal Procedures
Executive Summary & Chemical Identification
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for This compound , ensuring environmental safety and regulatory adherence. Target Audience: Chemical Hygiene Officers, Senior Researchers, and Waste Management Personnel.[1]
Chemical Profile:
-
Physical State: Viscous liquid or low-melting solid (dependent on purity/temperature).[1][2][4]
-
Key Functional Groups: Ketone (C=O) at C2; Methoxy ether (-OCH₃) at C7; Ethyl group at C1.[1][2][4]
Hazard Characterization (GHS Classification)
Before disposal, the waste stream must be accurately characterized.[4] This compound is a functionalized tetralin derivative possessing specific toxicological risks.[1][4]
| Hazard Class | Hazard Statement | Code | Signal Word |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][4] | H302 | WARNING |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] | H315 | WARNING |
| Serious Eye Damage | Causes serious eye irritation.[1][2][4] | H319 | WARNING |
Scientific Insight: The lipophilic nature of the ethyl and methoxy groups facilitates dermal absorption.[4] The ketone moiety is reactive toward nucleophiles and can form Schiff bases with biological amines, necessitating strict containment to prevent environmental bioaccumulation.[1]
Pre-Disposal Handling & Segregation
Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard wastewater treatment hydrolysis.[1][4]
A. Waste Stream Segregation
Classify this material as Non-Halogenated Organic Solvent Waste .[1][4]
-
Compatible Streams: Acetone, Methanol, Ethyl Acetate, Toluene.
-
Incompatible Streams: Strong Oxidizers (Nitric acid, Peroxides), Halogenated solvents (if separate incineration is required by your facility).[4]
B. Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][4]
-
Headspace: Leave 10-15% headspace to allow for vapor expansion during thermal fluctuations in storage.[1][2][4]
Detailed Disposal Protocol
Step 1: Quenching & Stabilization (If Reaction Mixture)
If the tetralone is part of a reaction mixture (e.g., unreacted starting material):
-
Neutralize: Ensure the pH is between 5 and 9. Acidic/Basic residues can catalyze polymerization or exothermic decomposition in the waste drum.[1][4]
-
Peroxide Check: While less prone than simple ethers, the methoxy group on the benzylic ring can theoretically support slow oxidation.[1] Verify no peroxides are present if the waste has been stored for >6 months.[1][4]
Step 2: Transfer & Labeling
-
Transfer liquid waste into the designated Non-Halogenated Organic container.[1][4]
-
Labeling Requirement:
Step 3: Final Disposal Method (Incineration)
The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][4]
-
Mechanism: Complete combustion converts the skeleton into CO₂ and H₂O.[1][4]
-
Regulatory Code (USA): Although not explicitly "Listed" (F, K, P, U lists), it is treated as D001 (Ignitable) if in a flammable solvent, or general organic chemical waste.[4]
Spill Management & Emergency Response
Scenario: 500 mL spill on a laboratory bench.
-
Evacuate & Ventilate: Remove ignition sources. The flash point is likely >110°C, but vapors can still accumulate.[1]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]
-
Containment: Use a polypropylene absorbent pad or vermiculite.[1][4]
-
Decontamination: Wipe the surface with a soap/water solution (surfactants solubilize the lipophilic tetralone) followed by an ethanol rinse.[1][4]
-
Disposal of Debris: Place all absorbents into a sealed bag and label as "Hazardous Waste - Solid Debris (Contaminated with this compound)."
Visual Workflow: Disposal Logic
Caption: Operational workflow for the safe segregation and disposal of this compound waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24850062, 7-Methoxy-2-tetralone (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][4] Retrieved from [Link][1][2][4]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-7-methoxy-2-tetralone
Welcome to your comprehensive guide on the safe handling of 1-Ethyl-7-methoxy-2-tetralone. In the landscape of drug discovery and development, our most critical asset is our team's safety. This document is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence and care. As the toxicological properties of many novel compounds like this compound are not fully characterized, we will proceed with a conservative and scientifically-grounded approach to personal protective equipment (PPE).[1][2][3]
Our philosophy is not just to follow protocols, but to understand the reasoning behind them. This empowers you, the researcher, to make informed decisions that ensure your safety and the integrity of your work.
Immediate Safety Assessment: What We Know
While specific hazard data for this compound is limited, data from closely related tetralone analogs suggest a number of potential hazards.[4] Analogs like 7-Methoxy-2-tetralone and 5-Methoxy-2-tetralone are known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, we must operate under the assumption that this compound presents similar risks.
Primary Hazards to Mitigate:
-
Dermal Contact: Potential for skin irritation and absorption.[5][7]
-
Inhalation: Possible respiratory tract irritation from aerosols or dust.[5][6][7]
Given its role in drug development, we must also consider the compound's potential biological activity. Until proven otherwise, treat this compound as a potentially bioactive substance and minimize all routes of exposure.
Core Principles of Protection: Engineering and Personal Controls
Before selecting PPE, it's crucial to implement proper engineering controls. All work with this compound, especially when handling the solid or preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10] PPE serves as the final and critical barrier between you and the chemical.
The selection of appropriate PPE is based on a risk assessment of the specific procedure being performed. The primary goal is to prevent the chemical from coming into contact with your skin, eyes, and respiratory system.
Required Personal Protective Equipment (PPE)
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[5][6] Standard laboratory safety glasses are not sufficient.
-
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][8] These provide protection from splashes from the front and sides.
-
Recommended for Splash Hazard: When there is a significant risk of splashing (e.g., during transfers of larger volumes or when working with solutions under pressure), a face shield should be worn in addition to safety goggles.[11]
Skin and Body Protection
Protecting the skin is paramount, as dermal contact is a primary route of exposure.
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. It is crucial to double-glove when handling hazardous compounds.[12] Gloves should be inspected for any signs of degradation or puncture before use.[13] Change gloves every 30 minutes or immediately if you suspect contamination.[12]
-
Lab Coat/Gown: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable, back-closing gown made of a low-lint material is recommended.[12] Ensure the cuffs are tucked into the outer glove to create a seal.
Respiratory Protection
While working in a fume hood is the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.
-
Standard Operations: For routine handling of small quantities in a properly functioning fume hood, additional respiratory protection is typically not required.
-
Weighing/Aerosol Generation: When weighing the solid compound outside of a containment enclosure or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates.[14]
-
Spill Cleanup: In the event of a significant spill outside of a fume hood, a full-face respirator with appropriate cartridges may be necessary.[8]
PPE Selection Guide by Task
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves, Lab Coat | N95 Respirator (if outside fume hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat/Gown | Not required in a fume hood |
| Running Reactions | Safety Goggles | Double Nitrile Gloves, Lab Coat | Not required in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile Gloves, Impervious Gown | Air-purifying respirator (as needed) |
Step-by-Step Protocol: Preparing a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, integrating the necessary safety steps.
Objective: To safely prepare a 10 mL stock solution of 10 mM this compound.
Materials:
-
This compound (Molecular Weight: 204.26 g/mol )
-
Anhydrous DMSO
-
15 mL conical tube
-
Calibrated analytical balance
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Pre-Operation Safety Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: safety goggles, lab coat, and double nitrile gloves.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh out 2.04 mg of this compound.
-
Causality Check: Handling the solid poses a risk of aerosolization. Perform this step gently to minimize dust formation.[10]
-
-
Solubilization:
-
Carefully transfer the weighed compound into the 15 mL conical tube.
-
Using a calibrated pipette, add 10 mL of anhydrous DMSO to the tube.
-
Causality Check: Adding the solvent directly to the solid minimizes the chance of the powder becoming airborne.
-
-
Mixing:
-
Securely cap the conical tube.
-
Vortex the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and dark place as recommended for tetralone derivatives.[9]
-
-
Post-Operation Cleanup:
-
Dispose of the weigh boat and any contaminated pipette tips in the appropriate solid chemical waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully doff PPE, removing gloves last, and wash hands thoroughly.[13]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Decontamination and Disposal
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. A common procedure is to remove the outer gloves, followed by the gown/lab coat, face shield, and goggles. Remove the inner gloves last, turning them inside out as you pull them off.
Disposal:
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound (gloves, pipette tips, weigh boats) should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) guidelines for specific procedures. The material may be disposed of by a licensed chemical destruction plant or through controlled incineration.[8] Do not pour chemical waste down the drain.[2]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent such as sand, vermiculite, or a chemical absorbent pad.[2][3] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
References
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
-
Carl ROTH. (2023). Safety Data Sheet. Retrieved from [Link]
-
University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-Methoxy-2-tetralone, 95%. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. guidechem.com [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
